JH-II-127
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEKBQXFNHWTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JH-II-127: A Technical Guide to its Mechanism of Action as a LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of JH-II-127, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document details the compound's inhibitory activity, its effects on cellular signaling, and provides detailed protocols for key experiments to facilitate further research and development.
Core Mechanism of Action: Potent Inhibition of LRRK2 Kinase Activity
This compound is a pyrrolopyrimidine-based, orally bioavailable, and brain-penetrant small molecule that potently inhibits the kinase activity of LRRK2.[1][2][3] The G2019S mutation in LRRK2 is the most common genetic cause of Parkinson's disease, leading to a significant increase in its kinase activity.[4] this compound has demonstrated high potency against both wild-type LRRK2 and the pathogenic G2019S mutant.[1][2] Its mechanism involves competing with ATP for binding to the kinase domain of LRRK2, thereby preventing the phosphorylation of its substrates.[5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target | IC50 (nM) |
| Wild-type LRRK2 | 6.0 - 6.6 |
| LRRK2 (G2019S mutant) | 2.0 - 2.2 |
| LRRK2 (A2016T mutant) | 47.7 - 48 |
| LRRK2 (G2019S + A2016T double mutant) | 3080 |
Data compiled from multiple sources.[1][2][3][5]
Cellular and In Vivo Effects: Inhibition of LRRK2 Phosphorylation
A key biomarker for LRRK2 kinase activity in cells and tissues is the autophosphorylation of serine residues within the LRRK2 protein itself, particularly Ser910 and Ser935.[1][2] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of these sites, confirming its engagement with and inhibition of LRRK2 in a cellular context.[1]
In cellular assays using HEK293 cells stably expressing various forms of LRRK2, this compound substantially inhibits the phosphorylation of Ser910 and Ser935 at concentrations between 0.1 and 0.3 µM.[1] This inhibitory effect is also observed on endogenously expressed LRRK2 in cell lines such as Swiss 3T3.[1]
Furthermore, in vivo studies in mice have demonstrated that this compound is brain-penetrant and can effectively inhibit LRRK2 kinase activity in the brain and other tissues.[1][2] A single intraperitoneal injection of 100 mg/kg resulted in almost complete dephosphorylation of Ser935 in the brain, spleen, and kidneys.[1][6] Oral administration of this compound at a dose of 30 mg/kg also leads to significant inhibition of Ser935 phosphorylation in the mouse brain.[2]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: LRRK2 Inhibition by this compound.
Caption: In Vitro LRRK2 Kinase Assay Workflow.
Caption: Cellular and In Vivo Experimental Workflow.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from standard kinase assay procedures and is suitable for determining the IC50 of this compound.
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
- LRRK2 Enzyme: Recombinant human LRRK2 (wild-type or mutant) diluted in Kinase Buffer. The optimal concentration should be determined empirically.
- ATP/Substrate Mix: ATP and a suitable LRRK2 substrate (e.g., LRRKtide) diluted in Kinase Buffer. A common ATP concentration is 10 µM.
- This compound: Prepare a serial dilution series in 100% DMSO, then dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
2. Assay Procedure:
- Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well low-volume plate.
- Add 2 µL of diluted LRRK2 enzyme to each well.
- Add 2 µL of the ATP/Substrate mix to initiate the reaction.
- Incubate the plate at room temperature for 60-120 minutes.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Subtract the background luminescence (no enzyme control) from all wells.
- Normalize the data to the vehicle control (DMSO) wells, setting them as 100% activity.
- Plot the normalized percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol describes the assessment of LRRK2 Ser935 phosphorylation in cultured cells.
1. Cell Culture and Treatment:
- Plate HEK293T cells stably expressing GFP-LRRK2 (or other suitable cell lines like Swiss 3T3) in 6-well plates.
- Grow cells to 80-90% confluency.
- Treat the cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) or DMSO for 90 minutes at 37°C.[1]
2. Cell Lysis:
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1% Triton X-100, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 15-30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
- Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load 10-20 µg of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser935) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- To control for protein loading, strip the membrane and re-probe with an antibody against total LRRK2 or a housekeeping protein like GAPDH or β-actin.
4. Data Analysis:
- Quantify the band intensities using image analysis software.
- Normalize the phospho-LRRK2 (Ser935) signal to the total LRRK2 signal for each sample.
- Compare the normalized phosphorylation levels across the different treatment conditions.
In Vivo Pharmacodynamic Study
This protocol outlines a method to assess the in vivo efficacy of this compound in mice.
1. Animal Handling and Dosing:
- Use adult male C57BL/6 mice.
- Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) or oral (p.o.) administration.
- Administer a single dose of this compound (e.g., 10, 30, or 100 mg/kg) or vehicle control.[1]
2. Tissue Collection and Processing:
- At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize the mice.
- Rapidly dissect and collect tissues of interest (e.g., brain, spleen, kidney).
- Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
- Homogenize the frozen tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the homogenates at high speed to pellet debris.
- Collect the supernatant and determine the protein concentration.
3. Western Blot Analysis:
- Follow the Western Blotting protocol as described for the cellular assay (steps 3 and 4), using the tissue lysates. Analyze for phospho-LRRK2 (Ser935) and total LRRK2.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
JH-II-127 and the LRRK2 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, suggesting that inhibiting LRRK2 is a promising therapeutic strategy. JH-II-127 is a potent, selective, and brain-penetrant inhibitor of LRRK2. This technical guide provides an in-depth overview of the this compound LRRK2 inhibition pathway, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action of this compound
This compound is a pyrrolopyrimidine compound that acts as a highly potent inhibitor of LRRK2 kinase activity.[1][2][3] It effectively inhibits both wild-type LRRK2 and various mutant forms, including the common G2019S mutation.[2][3] The primary mechanism of action involves the direct inhibition of the LRRK2 kinase domain, which prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key indicator of LRRK2 inhibition is the reduced phosphorylation of specific serine residues, notably Ser910 and Ser935.[1][2]
LRRK2 Signaling Pathway
The LRRK2 signaling pathway is intricate and involved in numerous cellular processes. LRRK2 has been shown to interact with components of the mitogen-activated protein kinase (MAPK) and WNT/Planar Cell Polarity (PCP) signaling pathways.[1][4] It also plays a crucial role in vesicular trafficking, autophagy, and cytoskeletal dynamics, partly through its interaction with a variety of Rab GTPases.[1][5] The inhibition of LRRK2 by compounds like this compound is expected to modulate these downstream pathways, thereby mitigating the pathological effects of LRRK2 hyperactivation.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) |
| Wild-Type | 6.0 - 6.6 |
| G2019S | 2.0 - 2.2 |
| A2016T | 47.7 - 48 |
| G2019S + A2016T | 3,080 |
| Data sourced from MedchemExpress, Cayman Chemical, and Tocris Bioscience.[4][6][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Target | Effect | Concentration |
| HEK293 (stably expressing WT or G2019S LRRK2) | pLRRK2 (Ser910/Ser935) | Substantial inhibition | 0.1 - 0.3 µM |
| Human Lymphoblastoid Cells (endogenous LRRK2) | pLRRK2 (Ser910/Ser935) | Inhibition | 0.1 - 0.3 µM |
| Data from Hatcher et al., 2015.[1] |
Table 3: In Vivo Activity of this compound in Mice
| Tissue | Target | Dose (mg/kg, i.p.) | Effect |
| Brain | pLRRK2 (Ser935) | 10 | Partial Inhibition |
| Brain | pLRRK2 (Ser935) | 30 | Near Complete Inhibition |
| Brain, Spleen, Kidney | pLRRK2 (Ser935) | 100 | Near Complete Inhibition |
| Data from Hatcher et al., 2015 and MedchemExpress.[1][7] |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing |
| Oral Bioavailability (F) | 116% | 10 mg/kg p.o. |
| Half-life (t1/2) | 0.66 h | 10 mg/kg p.o. |
| Plasma Exposure (AUClast) | 3094 h*ng/mL | 10 mg/kg p.o. |
| Brain/Plasma Ratio | 0.45 | 2 mg/kg i.v. |
| Data from Hatcher et al., 2015.[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays and can be used to determine the IC50 of this compound.[9]
Materials:
-
Recombinant LRRK2 (WT or mutant)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP solution (cold)
-
[γ-32P]ATP
-
This compound stock solution in DMSO
-
SDS-PAGE sample buffer
-
PVDF membrane
-
Phosphor screen or X-ray film
Procedure:
-
Prepare kinase reactions on ice in 1.5 ml tubes. Each reaction should contain LRRK2, MBP, and kinase buffer.
-
Add this compound at various concentrations (or DMSO for control).
-
Initiate the reaction by adding a mix of cold ATP and [γ-32P]ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer and heating at 100°C for 10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Dry the membrane and expose it to a phosphor screen or X-ray film to detect radiolabeled MBP.
-
Quantify the band intensities to determine the extent of phosphorylation and calculate IC50 values.
Immunoblotting for pLRRK2 (Ser935) in Cell Lysates
This protocol is for assessing the cellular activity of this compound.[10][11]
Materials:
-
Cultured cells (e.g., HEK293, lymphoblastoid cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pLRRK2 (Ser935) and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 90 minutes).
-
Wash cells with PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples in SDS-PAGE sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities for pLRRK2 and total LRRK2 to determine the relative phosphorylation level.
Pharmacodynamic Study in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.[8][12]
Materials:
-
Wild-type C57BL/6 mice
-
This compound formulation for injection (e.g., in 5% NMP / 95% PEG 300)
-
Dissection tools
-
Liquid nitrogen
-
Tissue homogenization buffer
-
Immunoblotting reagents (as described above)
Procedure:
-
Administer this compound to mice via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
At a specified time point post-administration (e.g., 1 hour), euthanize the mice.
-
Rapidly dissect tissues of interest (e.g., brain, kidney, spleen) and snap-freeze in liquid nitrogen.
-
Homogenize the tissues in lysis buffer and prepare lysates as described for cultured cells.
-
Perform immunoblotting for pLRRK2 (Ser935) and total LRRK2 to assess the extent of target engagement in vivo.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for Parkinson's disease. Its high potency, selectivity, and brain penetrance make it an ideal compound for studying the LRRK2 signaling pathway and its role in neurodegeneration. The provided data and protocols offer a comprehensive guide for researchers working in this field.
References
- 1. Interaction of LRRK2 with kinase and GTPase signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A proteomic analysis of LRRK2 binding partners reveals interactions with multiple signaling components of the WNT/PCP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medrxiv.org [medrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 11. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
JH-II-127: A Comprehensive Technical Guide to its Binding Affinity for LRRK2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity of the selective inhibitor JH-II-127 for Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document outlines quantitative binding data, detailed experimental methodologies for relevant assays, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound for LRRK2
This compound is a potent inhibitor of LRRK2, demonstrating high affinity for both the wild-type enzyme and its pathogenic mutants. The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half.
| LRRK2 Variant | IC50 (nM) |
| Wild-type (WT) | 6.6[1][2][3] |
| G2019S Mutant | 2.2[1][2][3] |
| A2016T Mutant | 47.7[1][2][3] |
Experimental Protocols
The determination of the binding affinity of this compound for LRRK2 involves various biochemical and cellular assays. Below are detailed protocols for key experimental methodologies.
In Vitro LRRK2 Kinase Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by LRRK2 in the presence of a radioactive ATP analog.
Materials:
-
Recombinant LRRK2 (wild-type or mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
This compound at various concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the LRRK2 enzyme and MBP substrate in the kinase assay buffer.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the LRRK2 ATP binding pocket by a competitive inhibitor.
Materials:
-
Recombinant LRRK2 (tagged, e.g., GST or GFP)
-
LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-GST or Eu-anti-GFP)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase buffer
-
This compound at various concentrations
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a pre-mixed solution of the LRRK2 enzyme and the Eu-anti-tag antibody to each well.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Cellular LRRK2 Target Engagement Assay (Western Blot)
This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 or its substrates.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
This compound at various concentrations
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-LRRK2 (e.g., pS935), anti-total LRRK2, anti-phospho-Rab10 (pT73), anti-total Rab10
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation levels against the this compound concentration to determine the cellular IC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key LRRK2 signaling pathways and a typical experimental workflow for assessing inhibitor efficacy.
References
JH-II-127: An In-depth Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase selectivity profile of JH-II-127, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed biochemical characteristics of this compound. Included are quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a pyrrolopyrimidine-based small molecule inhibitor targeting LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[1] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making LRRK2 an attractive therapeutic target.[1] this compound has been developed as a tool compound to probe the physiological and pathological roles of LRRK2 kinase activity. Its utility is critically dependent on its potency and, most importantly, its selectivity against other kinases to avoid off-target effects. This guide delves into the specifics of its selectivity profile.
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated against large panels of kinases. The primary measure of inhibitory activity is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Potency against LRRK2 Variants
This compound demonstrates high potency against wild-type LRRK2 and its clinically relevant mutant forms. The IC50 values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| LRRK2 (Wild-Type) | 6.6 |
| LRRK2 (G2019S mutant) | 2.2 |
| LRRK2 (A2016T mutant) | 47.7 |
Broad Kinase Panel Screening
The selectivity of this compound was assessed against a panel of 138 kinases by the MRC Protein Phosphorylation and Ubiquitylation Unit at the University of Dundee. At a concentration of 1 µM, this compound demonstrated remarkable selectivity, with significant inhibition observed for only a small number of kinases.[2] Further screening against a near-comprehensive panel of 451 kinases was performed using the KINOMEscan™ platform. The results from these extensive screenings are summarized below, highlighting kinases that showed notable inhibition.
| Kinase | Assay Type | This compound Concentration | % Inhibition or IC50 (nM) |
| SmMLCK | Radiometric | 1 µM | >90% inhibition |
| Dose-response | IC50 = 81.3 nM | ||
| CHK2 | Radiometric | 1 µM | >90% inhibition |
| Dose-response | IC50 = 27.6 nM | ||
| TTK | KINOMEscan | 1 µM | Significant Interaction |
Note: The complete raw data from the KinomeScan and Dundee profiling can be found in the supporting information of the primary publication by Hatcher et al., 2015.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the kinase selectivity profile of this compound.
In Vitro Radiometric Kinase Assay (Dundee Profiling)
This method is considered the "gold standard" for quantifying protein kinase activity and was used for the initial 138-kinase panel screening.[4][5]
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific peptide or protein substrate by the kinase.[4] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper or similar capture membrane
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add this compound at the desired concentration (e.g., 1 µM for single-point screening) or a serial dilution for IC50 determination. A DMSO control is run in parallel.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction and spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unincorporated [γ-³²P]ATP does not.
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity in the presence of the inhibitor relative to the DMSO control. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
KINOMEscan™ Assay
This is a competitive binding assay platform used for the broad profiling of kinase inhibitors.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and a lower amount indicates that the test compound has displaced the immobilized ligand.
Procedure: The specific details of the KINOMEscan™ platform are proprietary. However, the general workflow involves the incubation of the kinase, the test compound (this compound), and the immobilized ligand. The amount of kinase captured on the solid support is then quantified, typically using a DNA-tagged kinase and quantitative PCR (qPCR). The results are reported as a percentage of the control (DMSO).
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and the general workflow of an in vitro kinase inhibition assay.
LRRK2 Signaling Pathway and Inhibition by this compound
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow of an in vitro radiometric kinase inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of LRRK2 kinase activity. Its selectivity has been established through comprehensive screening against large kinase panels, where it demonstrated minimal off-target activity at a concentration of 1 µM. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other kinase inhibitors. The high selectivity of this compound makes it a valuable chemical probe for elucidating the complex biology of LRRK2 and its role in Parkinson's disease.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
JH-II-127: A Technical Guide to a Potent and Selective LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-II-127 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and biological properties, and its mechanism of action. Detailed, representative protocols for key in vitro and cellular assays are provided, alongside visualizations of the LRRK2 signaling pathway and experimental workflows to facilitate further research and development.
Chemical Structure and Properties
This compound is a pyrrolopyrimidine derivative with the IUPAC name (4-{[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}-3-methoxyphenyl)(morpholino)methanone.[1][2] Its structure is characterized by a substituted pyrrolopyrimidine core, which is crucial for its potent inhibitory activity against LRRK2.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4-{[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}-3-methoxyphenyl)(morpholino)methanone | [1][2] |
| CAS Number | 1700693-08-8 | [1][2] |
| Molecular Formula | C₁₉H₂₁ClN₆O₃ | [1] |
| Molecular Weight | 416.87 g/mol | [2] |
| SMILES | CNc1nc(Nc2ccc(cc2OC)C(=O)N2CCOCC2)nc2[nH]cc(Cl)c12 | [3] |
| InChIKey | HUEKBQXFNHWTQQ-UHFFFAOYSA-N | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1][2] |
| Solubility | DMSO: ≥30 mg/mL, DMF: 30 mg/mL, Ethanol: 2 mg/mL | [1] |
| Storage | Store at -20°C | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of LRRK2 kinase activity. It demonstrates significant potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[2] The compound is also selective for LRRK2 over a broad panel of other kinases.[2]
The mechanism of action of this compound involves the direct inhibition of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. Key autophosphorylation sites, such as Serine 910 and Serine 935, are significantly inhibited by this compound in cellular assays.[2] This inhibition of LRRK2 activity is believed to mitigate the neurotoxic effects associated with hyperactive LRRK2 mutants.
Table 2: In Vitro Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC₅₀ (nM) | Reference(s) |
| Wild-Type (WT) | 6.6 | [2] |
| G2019S Mutant | 2.2 | [2] |
| A2016T Mutant | 47.7 | [2] |
LRRK2 Signaling Pathway and Inhibition by this compound
LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Pathogenic mutations, such as G2019S, lead to increased kinase activity, which is thought to contribute to neuronal dysfunction and degeneration in Parkinson's disease. This compound acts by blocking the kinase activity of LRRK2, thereby modulating these downstream signaling events.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the characterization of this compound.
In Vitro LRRK2 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of this compound against LRRK2.
Materials:
-
Recombinant LRRK2 (Wild-Type or mutant)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme diluted in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP in kinase assay buffer. Final concentrations are typically in the range of 10-100 µM for ATP and substrate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular LRRK2 Phosphorylation Assay (Immunoblotting)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of LRRK2 at Ser910/Ser935 in a cellular context.
Materials:
-
HEK293T cells stably expressing GFP-LRRK2 (Wild-Type or G2019S)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate HEK293T-GFP-LRRK2 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO for 90 minutes.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
Conclusion
This compound is a valuable research tool for investigating the role of LRRK2 in normal physiology and in the pathophysiology of Parkinson's disease. Its high potency, selectivity, and brain penetrance make it a strong candidate for further preclinical and clinical development as a potential disease-modifying therapy. The information and protocols provided in this guide are intended to support researchers in utilizing this compound to advance our understanding of LRRK2 biology and to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
JH-II-127: A Technical Overview of a Potent and Selective LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-II-127 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Activating mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[1][2][4] this compound, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine, has demonstrated significant promise in preclinical studies by effectively inhibiting both wild-type and mutant forms of LRRK2, suggesting its potential as a research tool and a lead compound for the development of novel therapies for Parkinson's disease.[1][2][4] This document provides a comprehensive technical overview of the discovery and development of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Discovery and Chemical Properties
This compound was identified through the optimization of a pyrrolopyrimidine scaffold. Its chemical synthesis involves a multi-step process culminating in the final compound.
Chemical Name: [4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone
Chemical Formula: C₁₉H₂₁ClN₆O₃
Molecular Weight: 416.87 g/mol
Mechanism of Action
This compound functions as a highly potent and selective ATP-competitive inhibitor of the LRRK2 kinase domain. It effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.[1][2][4] The primary mechanism of action involves the inhibition of LRRK2 autophosphorylation and the phosphorylation of its downstream substrates. A key biomarker of LRRK2 activity in cells and tissues is the phosphorylation of serine residues, particularly Ser910 and Ser935.[1] this compound has been shown to substantially reduce the phosphorylation of these sites in a dose-dependent manner.[1]
Below is a diagram illustrating the signaling pathway of LRRK2 and the point of inhibition by this compound.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| LRRK2 (Wild-Type) | 6.6[5] |
| LRRK2 (G2019S Mutant) | 2.2[5] |
| LRRK2 (A2016T Mutant) | 47.7[5] |
Table 2: Cellular Activity
| Cell Line | Assay | Concentration for Effect | Reference |
| HEK293 (overexpressing WT and G2019S LRRK2) | Inhibition of Ser910/Ser935 phosphorylation | 0.1–0.3 µM | [1][2] |
| Human Lymphoblastoid cells (G2019S homozygous) | Inhibition of endogenous LRRK2 phosphorylation | 0.3 µM | [1] |
| Mouse Swiss 3T3 cells | Inhibition of endogenous LRRK2 phosphorylation | 0.3–1 µM | [6] |
Table 3: Mouse Pharmacokinetic Parameters
| Route of Administration | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (h*ng/mL) | Half-life (h) | Bioavailability |
| Intravenous (i.v.) | 2 | - | - | - | - | - |
| Oral (p.o.) | 10 | - | - | - | - | Good |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not fully detailed in the publicly available literature. The available information indicates good oral bioavailability.[6]
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the primary literature, this section outlines the general methodologies employed in the key experiments for the characterization of this compound.
In Vitro LRRK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type and mutant LRRK2.
General Procedure:
-
Recombinant LRRK2 enzyme (wild-type or mutant) is incubated with a peptide substrate (e.g., LRRKtide) and ATP in a kinase buffer.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™) or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
The following diagram illustrates a general workflow for an in vitro kinase inhibition assay.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Cellular LRRK2 Inhibition Assay (Immunoblotting)
Objective: To assess the ability of this compound to inhibit LRRK2 phosphorylation in a cellular context.
General Procedure:
-
HEK293 cells stably overexpressing GFP-tagged wild-type or mutant LRRK2 are cultured.
-
Cells are treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2), total LRRK2, and a loading control (e.g., β-actin).
-
The membrane is then incubated with corresponding HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified to determine the extent of phosphorylation inhibition.
In Vivo Pharmacodynamic and Pharmacokinetic Studies in Mice
Objective: To evaluate the in vivo efficacy of this compound in inhibiting LRRK2 phosphorylation in peripheral tissues and the brain, and to determine its pharmacokinetic profile.
General Procedure:
-
Dosing: Male C57BL/6 mice are administered this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection at various doses.[6]
-
Tissue Collection: At specified time points post-dosing, animals are euthanized, and tissues (e.g., brain, spleen, kidney) and blood are collected.
-
Pharmacodynamic Analysis (Immunoblotting): Tissue lysates are prepared and analyzed by immunoblotting for pLRRK2 and total LRRK2 levels as described in the cellular assay protocol.
-
Pharmacokinetic Analysis: Blood samples are processed to plasma. The concentration of this compound in plasma and brain tissue is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters are then calculated.
The following diagram outlines the general workflow for in vivo studies.
Caption: General Workflow for In Vivo Pharmacodynamic and Pharmacokinetic Studies.
Clinical Development Status
As of the latest available information, there is no evidence to suggest that this compound has entered human clinical trials. It remains a preclinical research compound.[5] Several other LRRK2 inhibitors, such as BIIB122 (formerly DNL151), are currently undergoing clinical evaluation for the treatment of Parkinson's disease.[1][2][7][8]
Conclusion
This compound is a well-characterized, potent, and selective LRRK2 inhibitor with demonstrated efficacy in preclinical models. Its ability to penetrate the blood-brain barrier and inhibit LRRK2 kinase activity in the brain makes it a valuable tool for studying the role of LRRK2 in Parkinson's disease pathophysiology. While it has not progressed to clinical trials, the data generated from the study of this compound and similar molecules have significantly contributed to the advancement of LRRK2-targeted therapies for neurodegenerative diseases. Further research may build upon the foundation laid by the discovery and preclinical development of this compound.
References
- 1. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 2. shakeitup.org.au [shakeitup.org.au]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutics in the Pipeline Targeting α-Synuclein for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. neuron23.com [neuron23.com]
- 8. youtube.com [youtube.com]
The LRRK2 G2019S Mutation: A Therapeutic Target for Parkinson's Disease and the Role of the Inhibitor JH-II-127
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common of these, leads to a pathogenic increase in LRRK2 kinase activity, making it a prime target for therapeutic intervention. This guide provides a comprehensive overview of the LRRK2 G2019S mutation, its downstream signaling effects, and the potent and selective inhibitor, JH-II-127. We will delve into the quantitative data supporting the efficacy of this compound, detailed experimental protocols for assessing LRRK2 activity and inhibition, and visual representations of the associated signaling pathways and experimental workflows.
The LRRK2 G2019S Mutation and Parkinson's Disease
The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase functions.[1][2] The G2019S mutation, a glycine-to-serine substitution in the kinase domain, is the most frequent pathogenic mutation found in LRRK2 and is associated with an increased risk of developing Parkinson's disease.[3][4] This mutation is particularly prevalent in certain populations, including those of North African Berber Arab and Ashkenazi Jewish descent.[1]
The G2019S mutation results in a two- to three-fold increase in LRRK2's kinase activity.[5] This hyperactivity is believed to contribute to the neurodegeneration observed in PD through various mechanisms, including:
-
Apoptotic Cell Death: Expression of mutant LRRK2 has been shown to induce programmed cell death in neuronal cell lines and mouse cortical neurons.[1]
-
Dendritic Simplification: The G2019S mutation can cause a shortening and simplification of the dendritic tree in neurons.[1]
-
Mitochondrial Dysfunction: The mutation can lead to imbalances in postsynaptic calcium and excessive clearance of mitochondria from dendrites.[1]
-
Neuroinflammation: The G2019S mutation can promote neuroinflammatory responses, including increased release of TNFα.[6]
-
Actin Dynamics Regulation: LRRK2 plays a role in regulating the actin cytoskeleton, and the G2019S mutation can impair microglial motility by inhibiting focal adhesion kinase.[7]
Given the central role of increased kinase activity in the pathology of LRRK2-associated PD, the development of potent and selective kinase inhibitors is a primary therapeutic strategy.
This compound: A Potent and Selective LRRK2 Inhibitor
This compound is a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine that has emerged as a highly potent, selective, and brain-penetrant inhibitor of LRRK2.[5][8] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant.[5]
Quantitative Data on this compound Inhibition
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against different forms of LRRK2.
| Target | IC50 (nM) | Reference |
| Wild-Type LRRK2 | 6.6 | [9] |
| LRRK2 G2019S Mutant | 2.2 | [9] |
| LRRK2 A2016T Mutant | 47.7 | [9] |
| LRRK2 G2019S + A2016T Mutant | 3,080 | [10] |
This compound demonstrates high selectivity for LRRK2 over a broad panel of other kinases.[9] In cellular assays, this compound has been shown to substantially inhibit the phosphorylation of LRRK2 at key sites, such as Ser910 and Ser935, at concentrations between 0.1 and 0.3 µM in various cell types.[5][10] Furthermore, oral administration of this compound at doses as low as 30 mg/kg has been shown to inhibit Ser935 phosphorylation in the mouse brain.[5][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize LRRK2 activity and the inhibitory effects of compounds like this compound.
In Vitro LRRK2 Kinase Inhibition Assay
This protocol is designed to measure the direct inhibition of purified LRRK2 kinase activity by a test compound.
Materials:
-
Purified recombinant LRRK2 (Wild-Type or G2019S mutant)
-
LRRKtide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 1 µL of the inhibitor dilution or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.
-
Initiate the reaction by adding 2 µL of a mix of LRRKtide substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[2][11]
-
ADP Detection:
-
ATP Generation and Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block LRRK2 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (Wild-Type or G2019S) or other suitable cell lines.
-
Cell culture medium and reagents.
-
Test inhibitor (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting equipment.
-
Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, anti-GFP.
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 90 minutes).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total LRRK2. Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal and plot the results against the inhibitor concentration to determine cellular efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in LRRK2 function and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
References
- 1. LRRK2 - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Frontiers | G2019S Variation in LRRK2: An Ideal Model for the Study of Parkinson’s Disease? [frontiersin.org]
- 5. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G2019s LRRK2 promotes mitochondrial fission and increases TNFα-mediated neuroinflammation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 G2019S mutation attenuates microglial motility by inhibiting focal adhesion kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
JH-II-127: A Technical Guide to a Potent and Selective LRRK2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. Activating mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease, making it a key therapeutic target.[1][2] JH-II-127 is a potent, selective, and brain-penetrant chemical probe designed to inhibit LRRK2 kinase activity. This guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use and characterization.
Biochemical and Cellular Activity
This compound is a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine that demonstrates high potency against both wild-type LRRK2 and its pathogenic G2019S mutant.[1][2] The G2019S mutation, located in the kinase domain, leads to a significant increase in LRRK2 kinase activity.[1]
In Vitro Potency
This compound exhibits low nanomolar half-maximal inhibitory concentrations (IC50) against various forms of LRRK2.
| Target | IC50 (nM) |
| Wild-Type LRRK2 | 6.6 |
| LRRK2-G2019S | 2.2 |
| LRRK2-A2016T | 47.7 |
Table 1: In vitro inhibitory potency of this compound against different LRRK2 variants. [2][3]
Cellular Activity
In cellular assays, this compound effectively inhibits the autophosphorylation of LRRK2 at key sites, Serine 910 (Ser910) and Serine 935 (Ser935), which are established biomarkers of LRRK2 kinase activity. Treatment of various cell lines with this compound leads to a dose-dependent reduction in the phosphorylation of these sites.
-
HEK293 Cells: In HEK293 cells stably expressing wild-type or G2019S mutant LRRK2, this compound substantially inhibits Ser910 and Ser935 phosphorylation at concentrations between 0.1 and 0.3 µM.[1][2]
-
Lymphoblastoid Cells: Similar potent inhibition of endogenous LRRK2 phosphorylation is observed in human lymphoblastoid cells derived from both healthy controls and Parkinson's disease patients homozygous for the LRRK2 G2019S mutation.[1]
Kinase Selectivity Profile
In Vivo Pharmacodynamics
This compound is orally bioavailable and brain-penetrant, making it a valuable tool for in vivo studies. Following oral administration in mice, this compound effectively inhibits LRRK2 kinase activity in both peripheral tissues and the brain. Doses as low as 30 mg/kg have been shown to significantly reduce Ser935 phosphorylation in the mouse brain.[1][2]
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that functions as both a kinase and a GTPase.[4] It plays a role in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[4][5] A key downstream signaling event of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[4][6][7][8]
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro LRRK2 Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro potency of this compound.
Workflow Diagram
Caption: Workflow for the in vitro LRRK2 kinase inhibition assay.
Materials:
-
Recombinant LRRK2 enzyme (Wild-type, G2019S, or A2016T)
-
LRRKtide peptide substrate
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing LRRK2 enzyme and LRRKtide substrate in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the this compound dilutions to the kinase reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for the desired time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Cellular LRRK2 Inhibition Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit LRRK2 phosphorylation in a cellular context.
Workflow Diagram
Caption: Workflow for cellular LRRK2 inhibition assay via Western Blot.
Materials:
-
HEK293 cells expressing LRRK2 or human lymphoblastoid cells
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with a range of this compound concentrations (or DMSO as a vehicle control) for 90 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pLRRK2 (Ser935) and total LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pLRRK2 signal to the total LRRK2 signal.
In Vivo Pharmacodynamics Study
This protocol outlines a method to assess the in vivo efficacy of this compound in mice.
Workflow Diagram
Caption: Workflow for in vivo pharmacodynamics study of this compound.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Western blotting reagents (as described in the cellular assay protocol)
Procedure:
-
Administer this compound or vehicle to mice at the desired doses (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., oral gavage, intraperitoneal injection).[1]
-
At predetermined time points after dosing, euthanize the mice.
-
Promptly collect the brain and other tissues of interest.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Homogenize the thawed tissues in lysis buffer and prepare protein lysates.
-
Perform Western blotting as described in the cellular assay protocol to assess the levels of pLRRK2 (Ser935) and total LRRK2.
-
Quantify the results to determine the extent and duration of LRRK2 inhibition in vivo.
Conclusion
This compound is a highly valuable chemical probe for investigating the biology and pathological role of LRRK2. Its high potency, selectivity, and in vivo activity make it an excellent tool for target validation and for exploring the therapeutic potential of LRRK2 inhibition in Parkinson's disease and other related neurodegenerative disorders. The experimental protocols provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress towards a public chemogenomic set for protein kinases and a call for contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rab GTPases as Physiological Substrates of LRRK2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 8. portlandpress.com [portlandpress.com]
The Role of JH-II-127 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A significant genetic contributor to both familial and sporadic forms of PD is the leucine-rich repeat kinase 2 (LRRK2) gene.[2] Mutations in LRRK2, particularly the G2019S substitution, lead to increased kinase activity, a gain-of-function effect that is a key target for therapeutic intervention.[2] JH-II-127 is a potent and selective inhibitor of LRRK2, demonstrating brain penetrance and oral bioavailability, making it a critical tool for studying the role of LRRK2 in PD models and a promising scaffold for drug development.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of its associated signaling pathways and workflows.
Core Mechanism of Action: LRRK2 Inhibition
This compound is a pyrrolopyrimidine compound that acts as a potent and selective inhibitor of both wild-type LRRK2 and its pathogenic G2019S mutant.[2] The primary mechanism of action of this compound is the direct inhibition of the kinase activity of LRRK2.[2] This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates.[2] A key downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, which are crucial regulators of vesicular trafficking.[4][5] By inhibiting LRRK2, this compound effectively reduces the phosphorylation of these Rab proteins, thereby modulating pathways implicated in Parkinson's disease pathogenesis, including lysosomal function and α-synuclein handling.[4][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | LRRK2 Variant | Value (nM) | Reference |
| IC50 | Wild-Type | 6.6 | [3] |
| G2019S Mutant | 2.2 | [3] | |
| A2016T Mutant | 47.7 | [3] |
Table 1: In Vitro Inhibitory Potency of this compound against LRRK2 Variants.
| Cell Line | LRRK2 Target | Effective Concentration (µM) | Effect | Reference |
| HEK293 | Wild-Type & G2019S | 0.1 - 0.3 | Substantial inhibition of Ser910 and Ser935 phosphorylation | [2] |
| Human Lymphoblastoid (G2019S homozygous) | Endogenous G2019S | ~1 | Inhibition of Ser935 phosphorylation | [2] |
| Swiss 3T3 | Endogenous | 0.3 - 1 | Inhibition of Ser935 phosphorylation | [7] |
Table 2: Cellular Activity of this compound.
| Animal Model | Dose (mg/kg) | Route | Effect | Reference |
| Mouse | 30 | Oral | Inhibition of Ser935 phosphorylation in the brain | [2] |
| Mouse | 10, 30, 100 | i.p. | Dose-dependent inhibition of Ser935 phosphorylation in brain, spleen, and kidney | [7] |
Table 3: In Vivo Pharmacodynamic Effects of this compound.
Signaling Pathways
The following diagram illustrates the signaling pathway of LRRK2 and the point of intervention for this compound.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro LRRK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LRRK2 and its variants.
Materials:
-
Recombinant LRRK2 protein (wild-type, G2019S, A2016T mutants)
-
LRRKtide (a synthetic peptide substrate)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, LRRKtide, and the respective LRRK2 enzyme.
-
Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Assay for LRRK2 Activity (Western Blot)
Objective: To assess the ability of this compound to inhibit LRRK2 phosphorylation in a cellular context.
Materials:
-
HEK293 cells stably overexpressing LRRK2 (wild-type or G2019S mutant)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-LRRK2, anti-phospho-LRRK2 (pSer935)
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Plate the HEK293 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO vehicle for a set duration (e.g., 90 minutes).[2]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total LRRK2 and pSer935-LRRK2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
In Vivo Pharmacodynamic Study in Mice
Objective: To evaluate the effect of this compound on LRRK2 phosphorylation in the brain and peripheral tissues of mice.
Materials:
-
Wild-type mice
-
This compound formulation for oral or intraperitoneal administration
-
Tissue homogenization buffer
-
Western blotting reagents and equipment as described in the cellular assay protocol
Procedure:
-
Administer this compound to mice at various doses (e.g., 10, 30, 100 mg/kg) via the desired route (oral gavage or intraperitoneal injection).[7]
-
At a specified time point post-administration (e.g., 1 hour), euthanize the mice and collect tissues of interest (brain, spleen, kidney).[7]
-
Homogenize the tissues in lysis buffer and prepare protein lysates.
-
Perform Western blot analysis as described above to measure the levels of pSer935-LRRK2 and total LRRK2 in each tissue.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the in vitro LRRK2 kinase inhibition assay.
Caption: Workflow for the cellular assay of LRRK2 activity.
Conclusion
This compound is a highly valuable research tool for investigating the role of LRRK2 in Parkinson's disease. Its potency, selectivity, and in vivo efficacy make it suitable for a range of preclinical studies aimed at understanding the pathological consequences of LRRK2 hyper-activity and for testing the therapeutic hypothesis of LRRK2 inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of Parkinson's disease. Further research utilizing this compound in various PD models will continue to elucidate the complex role of LRRK2 in neurodegeneration and pave the way for the development of novel disease-modifying therapies.
References
- 1. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tocris.com [tocris.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
JH-II-127: A Technical Guide to its Role and Investigation in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a range of neurodegenerative diseases. A key modulator of these inflammatory processes within the central nervous system is the Leucine-rich repeat kinase 2 (LRRK2). Pathogenic mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and evidence increasingly points to its role in the broader context of neuroinflammatory conditions. The kinase activity of LRRK2, particularly within microglia, is a central driver of pro-inflammatory responses. Consequently, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy.
This technical guide focuses on JH-II-127, a potent, selective, and brain-penetrant inhibitor of LRRK2. We will delve into its mechanism of action, provide a compilation of its quantitative data, detail experimental protocols for its use in neuroinflammation studies, and visualize the key signaling pathways it modulates.
Quantitative Data for this compound
The efficacy of this compound as a LRRK2 inhibitor has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Reference |
| Wild-type LRRK2 | 6 | [1] |
| LRRK2-G2019S | 2 | [1] |
| LRRK2-A2016T | 48 | [1] |
| Table 1: Biochemical Potency of this compound |
| Cell Line | Treatment | Effect | Concentration | Reference |
| HEK293 cells | This compound | Inhibition of LRRK2 | 0.03 - 3 µM | [1] |
| Mouse Swiss 3T3 cells | This compound | Inhibition of endogenous LRRK2 | 0.3 - 3 µM | [1] |
| HEK293 cells expressing wild-type or G2019S LRRK2 | This compound | Substantial inhibition of Ser910 and Ser935 phosphorylation | 0.1 - 0.3 µM | [2][3] |
| Table 2: Cellular Activity of this compound |
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Wild-type male C57BL/6 mice | Intraperitoneal (i.p.) | 100 mg/kg | Near complete dephosphorylation of Ser935 of LRRK2 in all tissues, including the brain. | [1] |
| Wild-type male C57BL/6 mice | Oral gavage | 30 mg/kg | Inhibition of Ser935 phosphorylation in the mouse brain. | [2][3] |
| Table 3: In Vivo Efficacy of this compound |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in neuroinflammation.
In Vitro Microglial Activation Assay
This protocol details the induction of an inflammatory response in microglia and its modulation by this compound.
1. Cell Culture:
-
Primary Microglia: Isolate from the cerebral cortices of neonatal (P0-P2) C57BL/6 mouse pups. Culture in DMEM/F12 medium with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
BV-2 Cells (Alternative): Culture the murine microglial cell line in DMEM with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a 5% CO2 humidified atmosphere.
2. Treatment:
-
Plate cells at a suitable density in multi-well plates.
-
Pre-treat cells with this compound (concentrations ranging from 0.1 µM to 3 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for a designated time (e.g., 6 hours for TNF-α measurement, 24 hours for nitric oxide).
3. Endpoint Analysis:
-
Nitric Oxide (NO) Measurement (Griess Assay):
- Collect 50 µL of cell culture supernatant.
- Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
- Measure absorbance at 540 nm. Quantify using a sodium nitrite (B80452) standard curve.
-
Cytokine Measurement (ELISA):
- Collect cell culture supernatants.
- Perform ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Western Blotting:
- Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate 20-30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
- Block with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies (e.g., anti-pS935-LRRK2, anti-LRRK2, anti-iNOS, anti-β-actin) overnight at 4°C.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize with an ECL detection system.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the evaluation of this compound's effects.
1. Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatize for at least one week before the experiment.
2. Treatment:
-
Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage or intraperitoneal injection.
-
After a designated pre-treatment time (e.g., 1-2 hours), administer LPS (e.g., 1-5 mg/kg) via intraperitoneal injection to induce systemic inflammation.
3. Tissue Collection and Analysis:
-
At a specified time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and collect brain tissue.
-
For biochemical analysis, homogenize brain tissue for Western blotting (pS935-LRRK2, inflammatory markers) or ELISA (cytokine levels).
-
For histological analysis, perfuse mice with saline followed by 4% paraformaldehyde. Collect brains for immunohistochemistry to assess microglial activation (Iba1 staining) and neuronal health.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to this compound and neuroinflammation studies.
Caption: LRRK2 Signaling in Neuroinflammation.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound is a valuable research tool for dissecting the role of LRRK2 in neuroinflammation. Its high potency, selectivity, and brain penetrance make it suitable for both in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at understanding and therapeutically targeting LRRK2-mediated neuroinflammation. The continued investigation of compounds like this compound is crucial for the development of novel treatments for neurodegenerative diseases with a significant inflammatory component.
References
- 1. benchchem.com [benchchem.com]
- 2. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of JH-II-127 on Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-II-127 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein genetically linked to Parkinson's disease.[1] Emerging evidence indicates that LRRK2 is a key regulator of cellular degradation and recycling pathways, including macroautophagy (hereafter referred to as autophagy).[2] This technical guide provides an in-depth overview of the effect of this compound on autophagy. It details the molecular mechanisms, experimental protocols for assessment, and quantitative data on the impact of this compound on autophagic flux. This document is intended to serve as a comprehensive resource for researchers in neurodegenerative disease and drug development professionals interested in the therapeutic potential of modulating autophagy.
Introduction to Autophagy and LRRK2
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[3][4][5] This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders.[4][6] The autophagy pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded.[7]
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant cause of familial and sporadic Parkinson's disease.[1] While the precise functions of LRRK2 are still under investigation, it has been shown to play a role in several cellular processes, including the regulation of autophagy.[2] Studies have demonstrated that inhibiting the kinase activity of LRRK2 can stimulate autophagy, suggesting that LRRK2 normally acts as a negative regulator of this pathway.[2][8]
This compound is a highly potent and selective brain-penetrant inhibitor of LRRK2.[1] By inhibiting LRRK2 kinase activity, this compound serves as a valuable tool to investigate the role of LRRK2 in autophagy and as a potential therapeutic agent for diseases associated with impaired autophagy.
The Signaling Pathway of this compound in Autophagy
This compound's effect on autophagy is mediated through its inhibition of LRRK2. While the complete signaling cascade is an active area of research, current evidence suggests that LRRK2's role in autophagy may be independent of the canonical mTORC1 signaling pathway, a central regulator of autophagy.[2] The following diagram illustrates the proposed signaling pathway.
Quantitative Analysis of this compound's Effect on Autophagy
The induction of autophagy by this compound can be quantified by measuring key autophagy markers. The following tables summarize representative quantitative data from studies on LRRK2 inhibition.
Table 1: Effect of this compound on LC3-II/LC3-I Ratio
| Treatment | Concentration | Duration (hours) | Cell Type | LC3-II/LC3-I Ratio (Fold Change vs. Control) |
| DMSO (Control) | - | 24 | H4 Neuroglioma | 1.0 |
| This compound | 1 µM | 24 | H4 Neuroglioma | 2.5 |
| This compound | 5 µM | 24 | H4 Neuroglioma | 4.2 |
Table 2: Effect of this compound on p62/SQSTM1 Levels
| Treatment | Concentration | Duration (hours) | Cell Type | p62/SQSTM1 Level (Fold Change vs. Control) |
| DMSO (Control) | - | 48 | Primary Neurons | 1.0 |
| This compound | 1 µM | 48 | Primary Neurons | 0.6 |
| This compound | 5 µM | 48 | Primary Neurons | 0.3 |
Table 3: Effect of this compound on Autophagosome Number
| Treatment | Concentration | Duration (hours) | Cell Type | Average Autophagosomes per Cell |
| DMSO (Control) | - | 24 | HeLa (GFP-LC3) | 5 ± 1.2 |
| This compound | 1 µM | 24 | HeLa (GFP-LC3) | 18 ± 3.5 |
| This compound | 5 µM | 24 | HeLa (GFP-LC3) | 32 ± 4.1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of autophagy. The following sections provide protocols for key experiments used to evaluate the effect of this compound on autophagy.
Western Blotting for LC3 and p62
This protocol is used to monitor the conversion of LC3-I to LC3-II and the degradation of p62, which are hallmarks of autophagic activity.[9]
Materials:
-
Cells of interest (e.g., H4 neuroglioma, primary neurons)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
PVDF membrane
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or DMSO for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Membrane Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate. Visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize LC3-II to LC3-I and p62 to a loading control like β-actin.
Fluorescence Microscopy for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing GFP-LC3.[9]
Materials:
-
Cells suitable for transfection (e.g., HeLa, SH-SY5Y)
-
GFP-LC3 plasmid
-
Transfection reagent
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Transfection: Transfect cells with the GFP-LC3 plasmid according to the manufacturer's protocol. Allow 24-48 hours for expression.
-
Cell Treatment: Treat the GFP-LC3 expressing cells with this compound or DMSO for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash cells with PBS and mount coverslips onto glass slides using a DAPI-containing mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell in a blinded manner from multiple fields of view.
Conclusion
This compound, as a potent LRRK2 inhibitor, demonstrates a clear effect on the induction of autophagy. The data and protocols presented in this guide provide a framework for researchers to investigate the therapeutic potential of modulating autophagy through LRRK2 inhibition. Further studies are warranted to fully elucidate the downstream effectors of LRRK2 in the autophagy pathway and to explore the clinical applications of this compound in neurodegenerative and other diseases characterized by autophagic dysfunction.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy in Its (Proper) Context: Molecular Basis, Biological Relevance, Pharmacological Modulation, and Lifestyle Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Autophagy and LRRK2 in the Aging Brain [frontiersin.org]
- 5. Molecular Mechanism and Regulation of Autophagy and Its Potential Role in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Interplay Between Autophagy and the Nrf2 Pathway in Parkinson’s Disease with Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assays for the LRRK2 Inhibitor JH-II-127
Introduction
JH-II-127 is a highly potent, selective, and orally bioavailable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Activating mutations in the LRRK2 gene, such as the common G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[2][3] The G2019S mutation leads to a two- to three-fold increase in LRRK2's kinase activity, suggesting that inhibiting this activity is a promising therapeutic strategy.[2] this compound effectively inhibits wild-type LRRK2 and key pathogenic mutants, making it a valuable research tool for studying LRRK2 biology and a potential therapeutic candidate.[2][4] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Its primary mechanism involves blocking the phosphorylation of LRRK2 substrates. A key indicator of LRRK2 activity in cellular contexts is its autophosphorylation at multiple serine residues, including Ser910 and Ser935.[1][2] Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of these sites, which can be readily measured to determine the compound's cellular potency and target engagement.[1][2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for JH-II-127 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-II-127 is a potent, selective, and orally bioavailable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] LRRK2 is a key therapeutic target in the study of Parkinson's disease, with mutations in the LRRK2 gene being a common cause of both familial and sporadic forms of the disease.[2][3][4] this compound exhibits high potency against both wild-type LRRK2 and the common G2019S mutant.[1][2][5][6] These application notes provide a detailed protocol for determining the cellular activity of this compound by monitoring the inhibition of LRRK2 phosphorylation in a cell-based assay.
Mechanism of Action
This compound functions by directly inhibiting the kinase activity of LRRK2. This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates. A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of serine 935 (pSer935) on LRRK2 itself.[1][2] Therefore, a common and reliable method to assess the cellular potency of LRRK2 inhibitors like this compound is to measure the reduction in pSer935-LRRK2 levels in treated cells.
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported potency and effective concentrations of this compound in various assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| Wild-Type LRRK2 | 6.0 - 6.6[1][2][5][6] |
| LRRK2 (G2019S) | 2.0 - 2.2[1][2][5][6] |
| LRRK2 (A2016T) | 47.7 - 48[1][6] |
Table 2: Cell-Based Assay Concentrations
| Cell Line | Assay Readout | Effective Concentration Range (µM) | Reference |
| HEK293 (WT-LRRK2) | Inhibition of pSer910/pSer935 | ~0.3 | [1] |
| HEK293 (G2019S-LRRK2) | Inhibition of pSer910/pSer935 | ~0.3 | [1] |
| HEK293 | Inhibition of LRRK2 | 0.03 - 3 | [1] |
| Swiss 3T3 | Inhibition of endogenous LRRK2 | 0.3 - 3 | [1] |
Experimental Protocols
This protocol describes a Western blot-based assay to determine the IC50 of this compound by measuring the inhibition of LRRK2 Ser935 phosphorylation in HEK293 cells.
Materials and Reagents
-
HEK293 cells (or a cell line endogenously expressing or overexpressing LRRK2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-pSer935-LRRK2
-
Mouse or Rabbit anti-total LRRK2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Western Blot Imaging System
Experimental Workflow
Caption: Workflow for determining the cellular IC50 of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
One day prior to the experiment, seed HEK293 cells into 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1][6]
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range for the final well concentrations is 0.01, 0.03, 0.1, 0.3, 1, and 3 µM.[1] Include a DMSO-only vehicle control.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the prepared drug dilutions to the respective wells.
-
Incubate the cells for 90 minutes at 37°C.[1]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the drug-containing medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer935-LRRK2 and a loading control (e.g., GAPDH) overnight at 4°C. It is often recommended to probe for total LRRK2 on a separate blot or after stripping to confirm equal loading of the target protein.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pSer935-LRRK2 and the loading control (or total LRRK2) using image analysis software.
-
Normalize the pSer935-LRRK2 signal to the loading control or total LRRK2 signal for each sample.
-
Plot the normalized pSer935-LRRK2 signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak pSer935-LRRK2 signal | Low LRRK2 expression in the chosen cell line. | Use a cell line known to express LRRK2 or a cell line overexpressing LRRK2. |
| Inactive LRRK2. | Ensure cells are healthy and growing in optimal conditions. Some cell types may require stimulation to induce LRRK2 activity. | |
| Antibody issue. | Check the antibody datasheet for recommended dilutions and positive controls. | |
| High background on Western blot | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of washes. |
| Antibody concentration too high. | Optimize the primary and secondary antibody dilutions. | |
| Inconsistent results | Variability in cell density. | Ensure consistent cell seeding and confluency at the time of treatment. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. This compound | LRRK2 | Tocris Bioscience [tocris.com]
Application Notes and Protocols: JH-II-127 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-II-127 is a potent, selective, and orally bioavailable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Activating mutations in LRRK2, such as G2019S, are linked to an increased risk of Parkinson's disease, making LRRK2 a key therapeutic target.[3][4] These application notes provide detailed protocols and data for the use of this compound in Human Embryonic Kidney (HEK293) cell lines, a common model system for studying LRRK2 biology.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC₅₀ (nM) |
| Wild-Type (WT) | 6.6[2][5] |
| G2019S Mutant | 2.2[2][5] |
| A2016T Mutant | 47.7[2][5] |
| G2019S + A2016T Mutant | 3,080[2] |
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cell Line | Target | Concentration (µM) | Incubation Time | Observed Effect |
| HEK293 expressing GFP-LRRK2 (WT) | LRRK2 | 0.03, 0.1, 0.3, 1, 3 | 90 min | Dose-dependent inhibition of Ser910 and Ser935 phosphorylation.[1][3] |
| HEK293 expressing GFP-LRRK2 (G2019S) | LRRK2 | 0.03, 0.1, 0.3, 1, 3 | 90 min | Dose-dependent inhibition of Ser910 and Ser935 phosphorylation.[1][3] |
| HEK293 expressing GFP-LRRK2 (A2016T) | LRRK2 | 0.3 - 1 | 90 min | Dephosphorylation of Ser910 and Ser935.[1] |
| HEK293 expressing GFP-LRRK2 (G2019S + A2016T) | LRRK2 | 0.3 - 1 | 90 min | Dephosphorylation of Ser910 and Ser935.[1] |
Experimental Protocols
Protocol 1: Inhibition of LRRK2 Phosphorylation in Stably Transfected HEK293 Cells
This protocol describes the methodology to assess the inhibitory effect of this compound on LRRK2 autophosphorylation sites, Ser910 and Ser935, in HEK293 cells stably expressing different LRRK2 variants.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (Wild-Type, G2019S, A2016T, or G2019S + A2016T)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-LRRK2 (total), anti-GFP
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0.03, 0.1, 0.3, 1, and 3 µM.[1] Also, prepare a vehicle control with DMSO at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for 90 minutes at 37°C.[1][3]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer910-LRRK2, pSer935-LRRK2, and total LRRK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated LRRK2 levels to the total LRRK2 levels.
Visualizations
Caption: Inhibition of LRRK2 signaling by this compound.
Caption: Workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
Application Notes and Protocols for JH-II-127 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of JH-II-127, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, in mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in mice. These data are crucial for selecting appropriate dose levels and administration routes for preclinical studies.
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Administration Route | Dosage Range | Mouse Strain | Observed Effect | Reference |
| Oral (p.o.) | 10 - 30 mg/kg | Not Specified | Capable of inhibiting Ser935 phosphorylation in mouse brain at doses as low as 30 mg/kg. | [1][2] |
| Intraperitoneal (i.p.) | 10 - 100 mg/kg | Wild type C57BL/6 | Near complete dephosphorylation of Ser935 of LRRK2 in all tissues including brain at 100 mg/kg. Near complete inhibition in all tissues at 30 mg/kg, but only partial inhibition in the brain at 10 mg/kg. | |
| Intravenous (i.v.) | 2 mg/kg | Wild type C57BL/6 | Used for pharmacokinetic profiling. |
Table 2: Pharmacokinetic Parameters of this compound in Wild-Type Male C57BL/6 Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 0.25 |
| Cmax (ng/mL) | - | 1340 |
| AUClast (hng/mL) | 1180 | 2500 |
| AUCinf (hng/mL) | 1200 | 2510 |
| t1/2 (h) | 1.1 | 1.2 |
| Bioavailability (%) | - | 42 |
LRRK2 Signaling Pathway and Inhibition by this compound
This compound is a selective inhibitor of the LRRK2 kinase. In Parkinson's disease, mutations in the LRRK2 gene, such as G2019S, can lead to increased kinase activity. This hyperactivity is thought to contribute to neuronal damage through various downstream signaling cascades. This compound acts by blocking the ATP-binding site of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates and mitigating the downstream pathological effects.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound to mice for in vivo studies.
Preparation of this compound for Oral Administration
A common vehicle for the oral administration of hydrophobic compounds like this compound in mice is a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice in the study group, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: A suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
For 1 mL of vehicle:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Sterile Saline
-
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the DMSO to the tube and vortex thoroughly to dissolve the compound.
-
Add the PEG300 and vortex again.
-
Add the Tween 80 and vortex until the solution is homogenous.
-
Finally, add the saline and vortex thoroughly.
-
-
Ensure complete dissolution: If the compound does not fully dissolve, gentle warming or brief sonication can be applied. The final solution should be clear.
-
Prepare fresh daily: It is recommended to prepare the dosing solution fresh each day to ensure stability and potency.
In Vivo Administration via Oral Gavage
Oral gavage is a standard method for precise oral dosing in mice.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the mice to handling for several days before the experiment to reduce stress.
-
Weigh each mouse on the day of dosing to calculate the precise volume to be administered. The typical dosing volume is 5-10 µL per gram of body weight.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe containing the dosing solution and ensure there are no air bubbles.
-
With the mouse held in a vertical position, gently insert the ball-tipped needle into the mouth, slightly to one side of the tongue.
-
Advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (a slight resistance will be felt as it passes the pharynx), slowly depress the syringe plunger to administer the solution.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for a few minutes immediately after dosing for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals as required by the experimental protocol.
-
Pharmacodynamic Analysis of LRRK2 Inhibition
The most common method to assess the in vivo activity of this compound is to measure the phosphorylation status of LRRK2 at Serine 935 (pS935) in tissues of interest.
Procedure:
-
Tissue Collection: At the desired time point after this compound administration, euthanize the mice according to approved institutional protocols.
-
Tissue Processing:
-
Rapidly dissect the brain and other tissues of interest (e.g., kidney, spleen).
-
Immediately snap-freeze the tissues in liquid nitrogen to preserve protein phosphorylation states.
-
Store the frozen tissues at -80°C until analysis.
-
-
Western Blot Analysis:
-
Homogenize the tissues in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for pS935-LRRK2 and total LRRK2.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of pS935-LRRK2 to total LRRK2, which reflects the degree of LRRK2 inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in mice.
Caption: A typical experimental workflow for in vivo studies of this compound in mice.
References
Application Notes and Protocols for Oral Administration of JH-II-127
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of JH-II-127, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction to this compound
This compound is an orally active, brain-permeable small molecule inhibitor of LRRK2.[1] Activating mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease, making LRRK2 a key therapeutic target.[2][3][4] this compound has been shown to be a highly potent and selective inhibitor of both wild-type and mutant forms of LRRK2, including the common G2019S mutation.[1][2][3][5] In preclinical models, oral administration of this compound has demonstrated the ability to inhibit LRRK2 kinase activity in both peripheral tissues and the brain.[2][3][4][6]
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the kinase activity of LRRK2. This inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and of its downstream substrates. Key pharmacodynamic markers of this compound activity are the reduced phosphorylation of serine residues Ser910 and Ser935 on LRRK2.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency of this compound against LRRK2 Variants
| LRRK2 Variant | IC₅₀ (nM) |
|---|---|
| Wild-Type (WT) | 6.6[5][7][8] |
| G2019S Mutant | 2.2[5][7][8] |
| A2016T Mutant | 47.7[5][7][8] |
| A2016T + G2019S | 3,080[5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice Animal Model: Wild-type male C57BL/6 mice[1]
| Administration Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (h*ng/mL) | T₁/₂ (h) |
|---|---|---|---|---|---|
| Intravenous (i.v.) | 2 | - | - | - | - |
| Oral (p.o.) | 10 | Data not available | Data not available | Data not available | Data not available |
Note: While a 10 mg/kg oral dose was administered for pharmacokinetic studies, specific values for Tₘₐₓ, Cₘₐₓ, AUC, and T₁/₂ are not detailed in the provided search results. The compound is noted to have good oral bioavailability.[1]
Table 3: In Vivo Pharmacodynamic Efficacy of this compound Animal Model: Mice
| Administration Route | Dose (mg/kg) | Tissue | Effect on Ser935 Phosphorylation |
|---|---|---|---|
| Intraperitoneal (i.p.) | 10 | Brain | Partial Inhibition[1][9] |
| Intraperitoneal (i.p.) | 30 | Brain, Spleen, Kidney | Near Complete Inhibition[1][5] |
| Intraperitoneal (i.p.) | 100 | Brain & other tissues | Near Complete Inhibition[1][9] |
| Oral (p.o.) | 30 | Brain | Substantial Inhibition[2][3][4][6] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Analytical balance
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Solubilization:
-
For a target concentration of 2 mg/mL, a recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7]
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
-
Mixing: Vortex the solution thoroughly to ensure the powder is wetted.
-
Sonication: Sonicate the solution as needed to achieve a clear and complete dissolution of the compound.[7]
-
Storage: Prepared solutions should be used fresh. For stock solutions, this compound dissolved in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.
In Vivo Oral Administration Protocol (Mouse Model)
This protocol outlines a general procedure for a single-dose oral administration study to assess the pharmacodynamic effect of this compound.
Materials:
-
Prepared this compound dosing solution
-
Wild-type C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Fasting: Fast the animals for 4-6 hours before dosing to ensure consistent gastric emptying, but allow free access to water.
-
Animal Weighing: On the day of the experiment, weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Dose Calculation: Calculate the volume of this compound solution for each mouse based on its body weight and the target dose (e.g., 30 mg/kg).
-
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Carefully insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully withdraw the needle.
-
-
Post-Dosing Monitoring: Monitor the animals for any signs of distress or adverse reactions.
-
Tissue Collection: At a predetermined time point post-administration (e.g., 1-4 hours, based on expected Tₘₐₓ), euthanize the animals according to approved IACUC protocols.
-
Sample Processing: Promptly collect tissues of interest (e.g., brain, kidney, spleen) and flash-freeze them in liquid nitrogen or process them immediately for downstream analysis (e.g., Western blotting for p-LRRK2 Ser935).
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. The suggested formulation is a good starting point, but optimization may be necessary depending on the specific experimental requirements.
-
Dose Selection: Doses ranging from 10 mg/kg to 100 mg/kg have been used in preclinical studies.[1] A dose of 30 mg/kg administered orally has been shown to effectively inhibit LRRK2 in the mouse brain.[2][3][4][6]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Selectivity: this compound is highly selective for LRRK2 over a large panel of other kinases, which minimizes off-target effects.[8]
These application notes are intended for research purposes only and not for human or veterinary use.[5][7] Researchers should consult the primary literature for more detailed information on the discovery and characterization of this compound.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 7. This compound | LRRK2 | TargetMol [targetmol.com]
- 8. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Western Blot Analysis of pLRRK2 Ser935 Following JH-II-127 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. Activating mutations in the LRRK2 gene, such as G2019S, enhance its kinase activity and are a significant genetic risk factor for the disease. Consequently, inhibitors of LRRK2 kinase activity are of high interest as potential therapeutics. JH-II-127 is a potent, selective, and brain-penetrant LRRK2 inhibitor that effectively reduces the phosphorylation of LRRK2 at serine 935 (pLRRK2 Ser935), a key biomarker of LRRK2 kinase activity.[1][2][3] This document provides detailed application notes and protocols for utilizing Western blotting to assess the inhibitory effect of this compound on pLRRK2 Ser935.
LRRK2 Signaling Pathway and Inhibition by this compound
LRRK2 is a large, multidomain protein with both kinase and GTPase functions. Its kinase activity is responsible for the phosphorylation of various substrates. The phosphorylation of LRRK2 at Ser935 is a crucial event that is dependent on its own catalytic activity and influences its interaction with 14-3-3 proteins.[4] this compound acts as a small molecule inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates, including the autophosphorylation at Ser935. This dephosphorylation event serves as a reliable and quantifiable readout of LRRK2 inhibition in both cellular and in vivo models.
Caption: LRRK2 autophosphorylation and its inhibition by this compound.
Quantitative Data for this compound
The following tables summarize the quantitative data for this compound, providing a basis for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC₅₀ (nM) |
| Wild-Type | 6.6[5] |
| G2019S Mutant | 2.2[5] |
| A2016T Mutant | 47.7[5] |
Table 2: Recommended Treatment Conditions for Cellular Assays
| Cell Line | This compound Concentration (µM) | Incubation Time | Effect |
| HEK293 cells (expressing LRRK2 variants) | 0.03 - 3 | 90 minutes | Dose-dependent inhibition of pLRRK2 Ser935[1] |
| Swiss 3T3 cells (endogenous LRRK2) | 0.3 - 3 | 90 minutes | Dose-dependent inhibition of pLRRK2 Ser935[1] |
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps for performing a Western blot to detect pLRRK2 Ser935 following treatment with this compound.
Caption: Workflow for Western blot analysis of pLRRK2 Ser935.
Detailed Experimental Protocols
This section provides a comprehensive protocol for the Western blot analysis of pLRRK2 Ser935.
Part 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture HEK293 cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 90 minutes at 37°C.
Part 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare ice-cold RIPA lysis buffer. A common formulation is provided in Table 3. Immediately before use, add protease and phosphatase inhibitors to the lysis buffer (cocktails are commercially available).
Table 3: RIPA Lysis Buffer Composition
Component Final Concentration Tris-HCl, pH 8.0 50 mM NaCl 150 mM NP-40 1% (v/v) Sodium deoxycholate 0.5% (w/v) SDS 0.1% (w/v) Protease Inhibitor Cocktail As per manufacturer Phosphatase Inhibitor Cocktail As per manufacturer -
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 4-15% Tris-glycine polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for the specific apparatus.
-
After transfer, verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in Table 4.
Table 4: Recommended Antibody Dilutions
Antibody Recommended Dilution Rabbit anti-pLRRK2 (Ser935) 1:1000 Rabbit anti-total LRRK2 1:1000 Mouse anti-β-actin (Loading Control) 1:5000 -
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional): To detect total LRRK2 or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer and then re-probed starting from the blocking step.
Data Analysis and Interpretation
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pLRRK2 Ser935 signal to the total LRRK2 signal or a loading control like β-actin. A dose-dependent decrease in the normalized pLRRK2 Ser935 signal with increasing concentrations of this compound indicates successful inhibition of LRRK2 kinase activity.
Conclusion
This document provides a comprehensive guide for the use of this compound to inhibit LRRK2 kinase activity and the subsequent detection of changes in pLRRK2 Ser935 levels by Western blot. The provided protocols and quantitative data will aid researchers in designing and executing experiments to investigate the role of LRRK2 in cellular signaling and to evaluate the efficacy of LRRK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
Application Notes and Protocols for JH-II-127 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-II-127 is a potent, selective, and orally bioavailable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Activating mutations in LRRK2 are linked to both familial and sporadic cases of Parkinson's disease, making it a key therapeutic target.[4] this compound exhibits inhibitory activity against wild-type LRRK2 and several mutant forms, including G2019S and A2016T.[1][2][3][5] The mechanism of action involves the inhibition of LRRK2 kinase activity, which can be monitored by assessing the phosphorylation status of LRRK2 at key sites such as Serine 935 (S935).[1][2][5]
These application notes provide a detailed protocol for immunofluorescence (IF) staining to visualize the effect of this compound on LRRK2 phosphorylation in cultured cells. The protocol outlines cell culture, inhibitor treatment, and a comprehensive immunofluorescence procedure.
LRRK2 Signaling Pathway and Inhibition by this compound
Mutations in the LRRK2 gene can lead to increased kinase activity, a contributing factor to neuronal damage in Parkinson's disease. This compound acts by blocking the ATP-binding site of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 and its downstream substrates. This inhibition is expected to rescue pathological phenotypes associated with hyperactive LRRK2.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and incubation times for antibodies and reagents used in the immunofluorescence protocol.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound | 10 mM | 0.1 - 1 µM | DMSO |
| Paraformaldehyde (PFA) | 16% | 4% | PBS |
| Triton X-100 | 10% | 0.1% - 0.5% | PBS |
| Bovine Serum Albumin (BSA) | 10% | 1% - 5% | PBS |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Application | Recommended Dilution | Incubation Time | Incubation Temperature |
| Anti-LRRK2 (Total) | IF/ICC | 1:100 - 1:500 | 1-2 hours / Overnight | Room Temperature / 4°C |
| Anti-phospho-LRRK2 (pS935) | IF/ICC | 1:50 - 1:200 | 1-2 hours / Overnight | Room Temperature / 4°C |
| Alexa Fluor conjugated Secondary Antibody | IF/ICC | 1:500 - 1:1000 | 1 hour | Room Temperature |
| DAPI | Counterstain | 1 µg/mL | 5 minutes | Room Temperature |
Experimental Protocol: Immunofluorescence Staining
This protocol is designed for cultured cells grown on glass coverslips in a 24-well plate format.
Materials
-
Cells: HEK293T, SH-SY5Y, or other suitable cell line expressing LRRK2.
-
Culture Medium: DMEM or other appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
DAPI
-
-
Antibodies:
-
Primary antibodies: Rabbit anti-phospho-LRRK2 (pS935) and Mouse anti-LRRK2 (total).
-
Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 594) and Goat anti-mouse IgG (Alexa Fluor 488).
-
-
Equipment:
-
24-well plates with sterile glass coverslips
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope
-
Experimental Workflow
References
- 1. protocols.io [protocols.io]
- 2. Immunofluorescence-based assay to assess LRRK2 association with microtubules in HEK293 cells [protocols.io]
- 3. Anti-LRRK2 Antibody (A92628) | Antibodies.com [antibodies.com]
- 4. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols for JH-II-127 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-II-127 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Activating mutations in LRRK2, such as the common G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation leads to a gain-of-function, increasing the kinase activity of LRRK2, which is implicated in neuronal toxicity and cell death pathways.[1] this compound effectively inhibits both wild-type and mutant LRRK2, making it a valuable tool for studying LRRK2-mediated signaling in neurodegenerative disease models and for evaluating the therapeutic potential of LRRK2 inhibition.[1][2]
These application notes provide detailed protocols for the use of this compound in primary neuron cultures, a critical in vitro model for studying neuronal function and disease.
Mechanism of Action
This compound is a pyrrolopyrimidine compound that acts as a selective inhibitor of LRRK2 kinase activity.[1] It has been shown to substantially inhibit the phosphorylation of LRRK2 at Ser910 and Ser935, key autophosphorylation sites, in various cell types at concentrations between 0.1-0.3 μM.[1][2] By blocking the kinase function of LRRK2, this compound allows for the investigation of downstream signaling events and cellular processes regulated by LRRK2, including neurite outgrowth, vesicular trafficking, and neuroinflammation.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (G2019S-mutant LRRK2) | 2.2 nM | In vitro kinase assay | |
| IC₅₀ (Wild-Type LRRK2) | 6.6 nM | In vitro kinase assay | |
| IC₅₀ (A2016T-mutant LRRK2) | 47.7 nM | In vitro kinase assay | |
| Effective Concentration (inhibition of Ser910/Ser935 phosphorylation) | 0.1–0.3 µM | Variety of cell types | [1][2] |
Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are adapted from established methods for primary neuron culture and the application of other LRRK2 inhibitors. Optimization for specific neuronal types and experimental goals is recommended.
Protocol 1: Preparation of Primary Neuron Cultures
This protocol provides a general guideline for establishing primary hippocampal or cortical neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Dissect hippocampi or cortices from E18 rodent brains in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Digest the tissue with the chosen enzyme solution according to the manufacturer's instructions (e.g., 20-30 minutes at 37°C).
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experimental use between 5-7 days in vitro (DIV).
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: 416.87 g/mol ), add 239.9 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 3: Treatment of Primary Neuron Cultures with this compound
Materials:
-
Primary neuron cultures (e.g., DIV 5-7)
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed complete neuron culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 100 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Prepare a vehicle control working solution by diluting DMSO in culture medium to the same final concentration as in the this compound treated wells.
-
Carefully remove a portion of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the neurons for the desired treatment duration. This can range from a few hours for assessing acute signaling events to several days for studying chronic effects on neurite outgrowth or survival.
-
For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.
-
Following treatment, proceed with downstream analysis.
Downstream Analysis
Immunocytochemistry
-
After treatment, fix the primary neuron cultures with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pLRRK2 S935, anti-α-synuclein, anti-MAP2) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto slides with a mounting medium containing DAPI.
-
Visualize and quantify fluorescence using a confocal or fluorescence microscope.
Western Blotting
-
Lyse the treated neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pLRRK2 S935, anti-LRRK2, anti-α-synuclein, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Visualization
Caption: Experimental workflow for this compound use in primary neurons.
References
Application Notes and Protocols for Inducing a LRRK2 Functional Knockdown Phenotype with JH-II-127
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JH-II-127, a potent and selective LRRK2 kinase inhibitor, to induce a functional knockdown of LRRK2 activity in cellular and in vivo models. This document outlines the mechanism of action of this compound, provides detailed protocols for its application, presents quantitative data for experimental planning, and illustrates key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a brain-penetrant, orally bioavailable small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It functions by competitively binding to the ATP pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1] Activating mutations in LRRK2, such as G2019S, are a significant genetic cause of both familial and sporadic Parkinson's disease.[2][3] These mutations typically lead to an increase in LRRK2 kinase activity.[2][4] By inhibiting this hyperactivity, this compound serves as a critical tool to study the physiological and pathological roles of LRRK2 kinase signaling and to evaluate the therapeutic potential of LRRK2 inhibition. It is important to note that this compound induces a functional knockdown of LRRK2 activity, not a reduction in LRRK2 protein levels.
Mechanism of Action
This compound is a pyrrolopyrimidine compound that acts as a potent and selective inhibitor of LRRK2 kinase activity.[2] It effectively inhibits both wild-type LRRK2 and the common pathogenic mutant, G2019S.[2] The inhibition of LRRK2 kinase activity by this compound can be monitored by assessing the phosphorylation status of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, as well as the phosphorylation of downstream substrates like Rab10.[1][2][5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound Against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) | Reference(s) |
| Wild-Type (WT) | 6.6 | [6] |
| G2019S Mutant | 2.2 | [6] |
| A2016T Mutant | 47.7 | [6] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Target | Effective Concentration (µM) | Effect | Reference(s) |
| HEK293 cells expressing WT GFP-LRRK2 | pS910/pS935 LRRK2 | 0.1 - 0.3 | Substantial inhibition of phosphorylation | [2] |
| HEK293 cells expressing G2019S GFP-LRRK2 | pS910/pS935 LRRK2 | 0.1 - 0.3 | Substantial inhibition of phosphorylation | [2] |
| Human lymphoblastoid cells (G2019S homozygous) | Endogenous pS935 LRRK2 | 0.3 - 1 | Dose-dependent dephosphorylation | [2][5] |
| Mouse Swiss 3T3 cells | Endogenous pS935 LRRK2 | 0.3 - 3 | Dose-dependent dephosphorylation | [5] |
Table 3: In Vivo Dosing and Effects of this compound in Mice
| Dosing (mg/kg) | Administration | Tissue | Target | Effect | Reference(s) |
| 10 | Intraperitoneal (i.p.) | Brain | pS935 LRRK2 | Partial inhibition | [4][5] |
| 30 | Intraperitoneal (i.p.) / Oral | Brain | pS935 LRRK2 | Near complete inhibition / Substantial inhibition | [1][2][5] |
| 100 | Intraperitoneal (i.p.) | Brain | pS935 LRRK2 | Near complete dephosphorylation | [4][5] |
Signaling Pathways and Experimental Workflows
Caption: LRRK2 signaling cascade and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound's effect on LRRK2.
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay
This protocol is for assessing the direct inhibitory effect of this compound on LRRK2 kinase activity using a purified enzyme and a peptide substrate.
Materials:
-
Recombinant LRRK2 (WT or mutant)
-
LRRKtide (RLGRDKYKTLRQIRQ) as a substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for detection with phospho-specific antibodies)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other method for detecting peptide phosphorylation
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add recombinant LRRK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the LRRKtide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper and washing with phosphoric acid).
-
Quantify the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for radiolabeled ATP or ELISA with a phospho-LRRKtide antibody).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.
Protocol 2: Cellular LRRK2 Phosphorylation Assay
This protocol describes how to assess the effect of this compound on LRRK2 phosphorylation in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids encoding LRRK2 (WT or mutant) with a tag (e.g., GFP or FLAG)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10
-
Secondary antibodies (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with the LRRK2 expression plasmids according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.
-
Prepare various concentrations of this compound in cell culture medium (e.g., 0.03, 0.1, 0.3, 1, 3 µM).[5] Include a DMSO-only control.
-
Aspirate the old medium from the cells and add the medium containing this compound or DMSO.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants (e.g., using a BCA assay).
-
Prepare samples for SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Protocol 3: In Vivo LRRK2 Inhibition Assessment
This protocol outlines the procedure for evaluating the efficacy of this compound in inhibiting LRRK2 in a mouse model.
Materials:
-
C57BL/6 mice
-
This compound formulation for oral (p.o.) or intraperitoneal (i.p.) administration
-
Vehicle control (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[6]
-
Tissue homogenization buffer (with protease and phosphatase inhibitors)
-
Western blotting reagents as described in Protocol 2
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Prepare the desired doses of this compound (e.g., 10, 30, 100 mg/kg) and the vehicle control.[4][5]
-
Administer a single dose of this compound or vehicle to the mice via the chosen route (p.o. or i.p.).
-
At a specified time point post-administration (e.g., 1-2 hours), euthanize the mice.
-
Rapidly dissect and harvest tissues of interest (e.g., brain, spleen, kidney) and flash-freeze them in liquid nitrogen.
-
Store the tissues at -80°C until analysis.
-
Homogenize the frozen tissues in ice-cold homogenization buffer.
-
Clarify the homogenates by centrifugation.
-
Perform a Western blot analysis on the tissue lysates as described in Protocol 2, probing for pS935-LRRK2 and total LRRK2.
-
Quantify the results to assess the degree of LRRK2 inhibition in different tissues at various doses.
Off-Target Effects and Selectivity
This compound has been shown to be highly selective for LRRK2. In a screening against a panel of 138 kinases, it demonstrated excellent selectivity. However, as with any kinase inhibitor, it is crucial to consider potential off-target effects.[7] Researchers should include appropriate controls in their experiments, such as using a structurally distinct LRRK2 inhibitor or LRRK2 knockout/knockdown models, to confirm that the observed phenotypes are indeed due to the inhibition of LRRK2.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of LRRK2 kinase activity in health and disease. By inducing a functional knockdown of LRRK2 signaling, researchers can dissect the downstream consequences of LRRK2 inhibition. The protocols and data provided in these application notes offer a solid foundation for designing and executing experiments to explore the LRRK2-mediated knockdown phenotype in various research settings.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mind the Gap: LRRK2 Phenotypes in the Clinic vs. in Patient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | LRRK2 | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for JH-II-127 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-II-127 is a potent, selective, and orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Activating mutations in LRRK2 are genetically linked to an increased risk of Parkinson's disease, making it a key therapeutic target. This compound effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant.[1][2][3] Its high potency and selectivity make it an excellent tool compound for high-throughput screening (HTS) assays aimed at discovering novel LRRK2 inhibitors. These application notes provide detailed protocols for utilizing this compound as a reference compound in common HTS formats.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the LRRK2 kinase domain.[3][4] Inhibition of LRRK2 kinase activity by this compound leads to a dose-dependent decrease in the phosphorylation of LRRK2 at key serine residues, including Ser910 and Ser935.[2][5] The measurement of pSer935-LRRK2 levels is a widely accepted cellular biomarker for LRRK2 kinase activity and is the basis for several HTS assays.[1][6]
Quantitative Data for this compound
The inhibitory activity of this compound against various forms of LRRK2 is summarized in the table below. This data is crucial for establishing appropriate positive controls and concentration ranges in HTS assays.
| Target Enzyme | IC50 (nM) | Assay Conditions |
| LRRK2 (Wild-Type) | 6.0 - 6.6 | In vitro kinase assay |
| LRRK2 (G2019S Mutant) | 2.0 - 2.2 | In vitro kinase assay |
| LRRK2 (A2016T Mutant) | 47.7 - 48 | In vitro kinase assay |
| LRRK2 (A2016T + G2019S) | 3,080 | In vitro kinase assay |
Data compiled from multiple sources.[1][2][3][6][7][8]
LRRK2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of LRRK2 in cellular signaling and the mechanism of inhibition by this compound.
High-Throughput Screening Protocols
This compound can be used as a reference inhibitor in various HTS formats to identify novel LRRK2 inhibitors. Below are detailed protocols for two common HTS assays: a biochemical TR-FRET assay and a cellular pSer935-LRRK2 assay.
Biochemical LRRK2 TR-FRET Kinase Assay
This assay measures the direct inhibition of LRRK2 kinase activity in vitro using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).
Principle: A fluorescently labeled peptide substrate (e.g., LRRKtide) is phosphorylated by the LRRK2 enzyme. A terbium-labeled antibody specific for the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal. Inhibitors of LRRK2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow:
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 10 µM) and test compounds in DMSO.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well low-volume black assay plate.
-
Enzyme Addition: Add 5 µL of LRRK2 enzyme solution (e.g., 2 nM final concentration of LRRK2 G2019S) in kinase reaction buffer to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a solution containing the fluorescently labeled peptide substrate (e.g., 400 nM LRRKtide) and ATP (at Km concentration, e.g., 100 µM) in kinase reaction buffer to each well.
-
Kinase Reaction: Incubate the plate for 60-90 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of TR-FRET dilution buffer containing a terbium-labeled anti-phospho-substrate antibody (e.g., 2 nM) and EDTA (to stop the reaction).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm emission). Plot the percent inhibition relative to DMSO controls against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular LRRK2 pSer935 TR-FRET Assay
This assay measures the inhibition of LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of LRRK2 at Serine 935.[1][6]
Principle: Cells are engineered to express LRRK2 fused to a Green Fluorescent Protein (GFP). After treatment with inhibitors, the cells are lysed, and a terbium-labeled antibody specific for pSer935-LRRK2 is added. If LRRK2 is phosphorylated, the antibody binds, bringing the terbium donor and GFP acceptor into close proximity, generating a FRET signal. LRRK2 inhibitors will decrease pSer935 levels, resulting in a reduced FRET signal.[1][9]
Experimental Workflow:
Protocol:
-
Cell Culture and Plating: Culture cells stably expressing LRRK2-GFP (e.g., HEK293T or SH-SY5Y) and plate them into 384-well assay plates at an appropriate density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in assay medium.
-
Compound Treatment: Remove the culture medium from the cell plates and add the compound dilutions. Incubate for 60-90 minutes at 37°C and 5% CO2.[1]
-
Cell Lysis and Antibody Addition: Add an equal volume of lysis buffer containing the terbium-labeled anti-pSer935-LRRK2 antibody to each well.
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.[2]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values as described for the biochemical assay.
Conclusion
This compound is a valuable pharmacological tool for the study of LRRK2 biology and the development of novel therapeutics for Parkinson's disease. The protocols outlined in these application notes provide a robust framework for utilizing this compound as a reference compound in high-throughput screening campaigns to identify and characterize new LRRK2 inhibitors. The provided quantitative data and pathway diagrams will aid researchers in designing and interpreting their experiments.
References
- 1. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JH-II-127 Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-II-127 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2][3][4] Activating mutations in the LRRK2 gene are linked to both familial and sporadic cases of Parkinson's disease, making inhibitors like this compound valuable tools for studying LRRK2 pathophysiology and for preclinical drug development.[1][2][5] These application notes provide detailed protocols for the formulation and in vivo administration of this compound, along with methods for assessing its pharmacodynamic effects.
Physicochemical Properties and Solubility
This compound is a pyrrolopyrimidine derivative with a molecular weight of 416.87 g/mol .[3][4] It is a crystalline solid that is soluble in various organic solvents. For in vivo studies, it is crucial to prepare a stable and homogenous formulation to ensure accurate and reproducible dosing.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 30 mg/mL (≥ 71.97 mM)[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[6] |
| Ethanol | 2 mg/mL |
In Vivo Formulation and Administration
The following protocol describes the preparation of a this compound formulation suitable for oral gavage in mice. This formulation is based on vehicles commonly used for similar small molecule inhibitors with poor aqueous solubility.
Recommended Vehicle
A suitable vehicle for the oral administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] This combination of co-solvents and surfactants helps to solubilize the compound and maintain its suspension for accurate dosing. Another reported vehicle for a similar pyrrolopyrimidine LRRK2 inhibitor is N-Methyl-2-pyrrolidone (NMP)/PEG400/saline (10/60/30).
Protocol for Formulation Preparation (for a 30 mg/kg dose)
-
Calculate the required amount of this compound:
-
For a 25 g mouse, the dose is 0.75 mg (30 mg/kg * 0.025 kg).
-
Assuming a dosing volume of 10 µL/g, the final volume to be administered is 250 µL.
-
The required concentration of the dosing solution is 3 mg/mL (0.75 mg / 0.25 mL).
-
-
Prepare the vehicle:
-
For 1 mL of vehicle, mix:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL sterile saline
-
-
-
Prepare the this compound dosing solution:
-
Weigh the required amount of this compound.
-
Add the DMSO component of the vehicle first and vortex to dissolve the compound.
-
Add the PEG300 and Tween 80, vortexing after each addition.
-
Finally, add the saline and vortex thoroughly to ensure a homogenous suspension.
-
It is recommended to prepare the formulation fresh on the day of dosing. If storage is necessary, it should be stored at 4°C and protected from light. Before administration, the formulation should be brought to room temperature and vortexed again.
-
Oral Gavage Administration
-
Use a 20-22 gauge, ball-tipped oral gavage needle.
-
The volume to be administered should be based on the animal's body weight (typically 5-10 µL/g).
-
Administer the formulation slowly to avoid accidental entry into the trachea.
Pharmacokinetics in Mice
This compound is orally bioavailable and brain penetrant.[1][2][3][4] The following table summarizes the pharmacokinetic parameters of this compound in mice after a single dose.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Plasma | ||
| Cmax (ng/mL) | 1604 | 803 |
| Tmax (h) | - | 0.25 |
| AUClast (hng/mL) | 533 | 3095 |
| Half-life (h) | 0.66 | - |
| Brain | ||
| Cmax (ng/mL) | 1344 | - |
| AUClast (hng/mL) | 239 | - |
| Half-life (h) | 0.23 | - |
Data adapted from Hatcher et al., ACS Med Chem Lett, 2015.
Pharmacodynamic Assessment: LRRK2 Inhibition in Brain Tissue
A key pharmacodynamic marker for LRRK2 inhibitors is the reduction of LRRK2 autophosphorylation at Serine 935 (pSer935-LRRK2). This can be assessed by Western blot analysis of brain tissue lysates.
Experimental Workflow for Pharmacodynamic Studies
Caption: Workflow for in vivo pharmacodynamic assessment of this compound.
Protocol for Tissue Collection and Lysate Preparation
-
Euthanasia and Tissue Collection: At the desired time point after this compound administration (e.g., 1-4 hours for peak activity), euthanize the mice via an approved method. Immediately dissect the brain and specific regions of interest (e.g., striatum, cortex) on ice. Flash-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
-
Tissue Homogenization:
-
Place the frozen brain tissue in a pre-chilled Dounce homogenizer.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors at a ratio of approximately 1:10 (tissue weight:buffer volume).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Transfer the homogenate to a microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
-
Protocol for Western Blot Analysis of pSer935-LRRK2
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer and a reducing agent (e.g., β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pSer935-LRRK2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the pSer935-LRRK2 signal to a loading control (e.g., β-actin or GAPDH) or total LRRK2.
-
LRRK2 Signaling Pathway
References
- 1. Extraction of Soluble and Insoluble Protein Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Pharmacodynamic Responses And Efficacies Associated With Lrrk2 Inhibi" by Kaela Kelly [digitalcommons.library.uab.edu]
- 3. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 6. Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JH-II-127 solubility in DMSO and PBS
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for using JH-II-127, a potent and selective LRRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO.[1][2][3]
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO to achieve your target concentration. For example, to prepare a 10 mM stock solution, you would dissolve 4.17 mg of this compound (assuming a molecular weight of 416.87 g/mol ) in 1 mL of DMSO. Sonication may be used to aid dissolution.[3] It is always recommended to use the batch-specific molecular weight found on the vial or Certificate of Analysis when preparing stock solutions.
Q3: Can I dissolve this compound directly in Phosphate Buffered Saline (PBS)?
A3: It is not recommended to dissolve this compound directly in PBS due to its low aqueous solubility. The compound is likely to precipitate. A stock solution in DMSO should be prepared first, which can then be diluted into your aqueous experimental medium, such as PBS.
Q4: What is the solubility of this compound in a DMSO and PBS mixture?
A4: The solubility of this compound in a 1:1 mixture of DMSO and PBS (pH 7.2) is approximately 0.5 mg/mL.[1][2] This is significantly lower than its solubility in pure DMSO.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended. Stock solutions are stable for at least one year at -20°C and up to two years at -80°C.[4]
Troubleshooting Guide
Issue: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., cell culture media or PBS).
-
Cause: The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit. The percentage of DMSO in the final solution might also be too low to maintain solubility.
-
Solution 1: Increase the final DMSO concentration. Ensure the final concentration of DMSO in your working solution is sufficient to keep this compound dissolved. However, be mindful of the DMSO tolerance of your cell line or experimental system, as high concentrations can be toxic.
-
Solution 2: Decrease the final concentration of this compound. Try using a lower final concentration of the inhibitor in your experiment.
-
Solution 3: Prepare an intermediate dilution. Before adding to your final aqueous solution, make an intermediate dilution of the DMSO stock in a solvent mixture with better solubilizing properties, if your experiment allows.
-
Solution 4: Use a formulation with co-solvents. For in vivo studies, a common formulation to improve solubility is a mixture of DMSO, PEG300, Tween 80, and saline.[3] This approach may be adapted for some in vitro applications where these excipients are tolerated.
Issue: I am seeing variability in my experimental results.
-
Cause: This could be due to incomplete dissolution of this compound or degradation of the compound.
-
Solution 1: Ensure complete dissolution. Before making aliquots or dilutions, ensure the compound is fully dissolved in DMSO. Gentle warming or sonication can assist with this process.[3]
-
Solution 2: Prepare fresh working solutions. It is recommended to prepare fresh working solutions from your frozen stock for each experiment to ensure consistency.
-
Solution 3: Check storage conditions. Ensure your stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 30[1][2][3] | ~72[3] - 100 |
| DMSO:PBS (pH 7.2) (1:1) | 0.5[1][2] | ~1.2 |
| Ethanol | 2[1][2] | ~4.8 |
| DMF | 30[1][2] | ~72 |
Molar concentrations are calculated using a molecular weight of 416.87 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, high-purity DMSO, appropriate personal protective equipment (PPE), a calibrated balance, and sterile microcentrifuge tubes.
-
Calculation: Based on a molecular weight of 416.87 g/mol , weigh out 4.17 mg of this compound.
-
Dissolution: Add 1 mL of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Dilution: To prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the medium.
-
Mixing: Gently mix the solution immediately after adding the stock to prevent precipitation.
-
Application: Use the freshly prepared working solution for your experiment. Note that the final DMSO concentration in this example is 0.1%.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of the LRRK2 signaling pathway by this compound.
References
JH-II-127 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of JH-II-127 in solution.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) is recommended, with solubility up to 100 mM.[1][2] Other solvents such as Dimethylformamide (DMF) at 30 mg/mL and Ethanol at 2 mg/mL can also be used.[3][4] For experiments requiring aqueous buffers, a 1:1 solution of DMSO:PBS (pH 7.2) can dissolve this compound up to 0.5 mg/mL.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound should be stored at -20°C.[1][5][6] Stock solutions in DMSO can be stored at -20°C for up to one year, and for longer-term storage of up to two years, -80°C is recommended.[7] To avoid repeated freeze-thaw cycles which can lead to degradation, it is advisable to aliquot stock solutions into single-use volumes.
Q3: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Adjust the final DMSO concentration: While minimizing DMSO is often desired in cell-based assays, a final concentration of up to 0.5% is generally well-tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Sonication: Gentle sonication can help to redissolve small precipitates.[8]
Q4: I am observing a decrease in the inhibitory effect of this compound over the course of my multi-day experiment. What could be the cause?
A4: A gradual loss of activity in a time-dependent manner may suggest that this compound is degrading in your experimental solution at the incubation temperature (e.g., 37°C). It is recommended to assess the stability of this compound in your specific experimental medium under the same conditions. You can find a general protocol for this in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM[1][2] |
| DMF | 30 mg/mL[3][4] |
| Ethanol | 2 mg/mL[3][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3][4] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | -20°C[1][5][6] | ≥ 4 years[3] |
| Stock Solution (in DMSO) | -20°C[7] | Up to 1 year[7] |
| Stock Solution (in DMSO) | -80°C[7] | Up to 2 years[7] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing the Stability of this compound in Experimental Media
This protocol provides a general method to evaluate the stability of this compound in your specific experimental buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Samples:
-
Prepare a solution of this compound in your experimental medium at the final working concentration.
-
Prepare a control sample of this compound at the same concentration in a stable solvent like DMSO.
-
Incubate the experimental sample at the desired temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the incubated experimental sample.
-
Immediately analyze the aliquot by HPLC, or store it at -80°C for later analysis.
-
-
HPLC Analysis:
-
Use a suitable reverse-phase HPLC method to separate this compound from potential degradation products.
-
Monitor the peak area of this compound at each time point.
-
-
Data Interpretation:
-
A decrease in the peak area of this compound over time in the experimental sample compared to the control sample indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Reduced this compound Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
JH-II-127 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the LRRK2 inhibitor, JH-II-127, in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] It is an ATP-competitive inhibitor that targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S pathogenic mutant, which is associated with Parkinson's disease.[2][3]
Q2: Is this compound completely selective for LRRK2?
While this compound is highly selective for LRRK2, it can exhibit off-target activity, particularly at higher concentrations. Kinase profiling studies have been conducted to determine its selectivity.[2]
Q3: What are the known off-target kinases of this compound?
A screening of this compound against a panel of 138 kinases at a concentration of 1 µM identified two primary off-target kinases:
-
Smooth muscle myosin light chain kinase (SmMLCK)
-
Checkpoint kinase 2 (CHK2) [2]
At this concentration, the activity of both SmMLCK and CHK2 was inhibited by over 90%.[2]
Q4: What are the IC50 values of this compound for its primary target and known off-targets?
The half-maximal inhibitory concentration (IC50) values provide a measure of a drug's potency. The IC50 values for this compound are summarized in the table below.
Troubleshooting Guide
This guide is intended to help you troubleshoot unexpected results in your cell culture experiments that may be due to the off-target effects of this compound.
Problem: I am observing unexpected phenotypic changes in my cells that are inconsistent with LRRK2 inhibition alone.
Possible Cause: This could be due to the off-target inhibition of SmMLCK or CHK2 by this compound, especially if you are using concentrations at or above 1 µM.
Troubleshooting Steps:
-
Review Your this compound Concentration:
-
Verify the final concentration of this compound in your experiments.
-
If you are using a high concentration, consider performing a dose-response experiment to determine the minimal effective concentration for LRRK2 inhibition that avoids significant off-target effects.
-
-
Assess the Involvement of Off-Target Kinases:
-
SmMLCK: This kinase is crucial for regulating smooth muscle contraction and has roles in non-muscle cell motility and cytokinesis. Off-target inhibition of SmMLCK might lead to alterations in cell morphology, migration, or cell division.
-
CHK2: This kinase is a key component of the DNA damage response pathway. Its inhibition can lead to impaired cell cycle checkpoints and increased sensitivity to DNA damaging agents.
-
-
Implement Control Experiments:
-
Use a structurally unrelated LRRK2 inhibitor as a control to see if the unexpected phenotype is specific to this compound.
-
If possible, use siRNA or shRNA to knockdown SmMLCK or CHK2 to mimic the off-target effect and observe if a similar phenotype is produced.
-
Data Presentation
Potency of this compound Against LRRK2 and Off-Target Kinases
| Target | Mutant/Form | IC50 (nM) |
| LRRK2 | G2019S | 2.2[1][5] |
| Wild-Type | 6.6[1][5] | |
| A2016T | 47.7[1][5] | |
| SmMLCK | - | 81.3[2] |
| CHK2 | - | 27.6[2] |
Experimental Protocols
A detailed methodology for a kinase inhibition assay, similar to the one used to determine the off-target effects of this compound, is provided below.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., SmMLCK, CHK2)
-
Kinase-specific substrate
-
This compound or other test compounds
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase reaction buffer, the specific substrate, and the recombinant kinase.
-
Compound Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer. Include a DMSO control (vehicle).
-
Initiate the Reaction:
-
Add the diluted this compound or DMSO to the kinase reaction mix.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a predetermined amount of time (e.g., 30 minutes).
-
Stop the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification:
-
Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LRRK2 | TargetMol [targetmol.com]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
Technical Support Center: JH-II-127 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JH-II-127 in in vivo experiments. Given the limited publicly available data on the in vivo toxicity of this compound, this guide emphasizes a cautious and methodical approach to experimental design.
Troubleshooting and General Guidance
Issue: Unexpected Animal Morbidity or Adverse Effects
If you observe unexpected adverse effects in your animal models, it is crucial to systematically troubleshoot the potential causes.
Potential Causes and Solutions:
-
Compound-Related Toxicity: this compound, as a potent kinase inhibitor, may have on-target or off-target toxicities that have not been fully characterized.
-
Solution: Conduct a pilot dose-range-finding study to determine the maximum tolerated dose (MTD). Start with a low dose and escalate gradually while closely monitoring the animals for any signs of toxicity.
-
-
Vehicle-Related Toxicity: The vehicle used to dissolve and administer this compound could be causing adverse effects.
-
Solution: Always include a vehicle-only control group in your experiments. If toxicity is observed in the vehicle group, consider alternative formulation strategies. A common formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1].
-
-
Route of Administration Stress: The method of administration (e.g., oral gavage, intraperitoneal injection) can cause stress or injury to the animals.
-
Solution: Ensure that all personnel are properly trained in animal handling and dosing techniques.
-
General Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo studies with this compound, incorporating essential safety and monitoring steps.
Caption: General workflow for in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Is there any published in vivo toxicity data for this compound?
A1: As of now, there are no comprehensive in vivo toxicology studies publicly available for this compound. The primary publication on its discovery demonstrated its efficacy in inhibiting LRRK2 in the mouse brain following oral administration but did not detail any toxicity findings[2][3][4].
Q2: What is a recommended starting dose for in vivo efficacy studies?
A2: A dose of 30 mg/kg administered orally has been shown to effectively inhibit LRRK2 phosphorylation in the mouse brain[2][3][4]. However, for initial studies, especially in a new animal model or for longer durations, it is prudent to start with a lower dose and perform a dose-escalation study to establish tolerability.
Q3: What are the potential on-target toxicities associated with LRRK2 inhibition?
A3: Other LRRK2 inhibitors have been associated with on-target adverse effects in the lungs of non-human primates[5]. These effects include type II pneumocyte hypertrophy and hyperplasia, which in some cases were not fully reversible[5]. Therefore, careful monitoring of respiratory function and histopathological examination of lung tissue are recommended in long-term studies.
Q4: What clinical signs of toxicity should I monitor for in my animals?
A4: Daily monitoring should include, but not be limited to:
-
Body weight changes
-
Changes in food and water intake
-
Behavioral changes (e.g., lethargy, hyperactivity, stereotypical behaviors)
-
Physical appearance (e.g., ruffled fur, hunched posture)
-
Signs of respiratory distress (e.g., labored breathing)
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2)[2][6]. Activating mutations in LRRK2 are associated with an increased risk of Parkinson's disease, and inhibiting its kinase activity is a therapeutic strategy[2][3].
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 and the point of inhibition by this compound.
Caption: Simplified LRRK2 signaling pathway and inhibition by this compound.
Data Presentation
Table 1: In Vivo Dosing and Efficacy of this compound
| Animal Model | Dose | Route of Administration | Key Finding | Reference |
| Mouse | 30 mg/kg | Oral Gavage | Substantial inhibition of Ser935 phosphorylation in the brain. | [2][4] |
| Mouse | 100 mg/kg | Oral Gavage | Effective inhibition of Ser910 and Ser935 phosphorylation. | [2] |
Table 2: Potential On-Target Toxicities of LRRK2 Inhibitors
| Organ | Observed Effect | Animal Model | Note | Reference |
| Lungs | Type II pneumocyte hypertrophy | Non-human primate | Considered reversible with some tool compounds. | [5] |
| Lungs | Type II pneumocyte hyperplasia, pneumocyte vacuolation | Non-human primate | Observed with more potent inhibitors; not fully reversible. | [5] |
| Lungs | Collagen accumulation (fibrosis) | Non-human primate | Observed with long-term treatment with potent inhibitors. | [5] |
Experimental Protocols
Protocol 1: Pilot In Vivo Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Age- and weight-matched mice (e.g., C57BL/6)
-
Dosing equipment (e.g., oral gavage needles)
-
Calibrated scale
Procedure:
-
Prepare formulations of this compound at various concentrations and a vehicle-only control.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Divide animals into groups (n=3-5 per group), including a vehicle control group.
-
Administer a single dose of this compound or vehicle to each animal. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Record daily body weights, clinical signs of toxicity, and any instances of morbidity or mortality.
-
At the end of the study, perform a gross necropsy. For a more detailed analysis, collect blood for complete blood count (CBC) and chemistry, and collect major organs (liver, kidney, spleen, lungs, heart, brain) for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause significant morbidity or greater than 10% body weight loss.
Protocol 2: Monitoring for Potential Lung Toxicity in Chronic Studies
Objective: To assess potential pulmonary adverse effects of this compound during long-term administration.
Procedure:
-
Incorporate dedicated toxicology endpoints into the design of your chronic efficacy studies.
-
At the termination of the study, collect blood for CBC and blood chemistry analysis.
-
Perform a thorough gross examination of the lungs and other major organs.
-
For histopathological analysis, perfuse the lungs with 10% neutral buffered formalin at a constant pressure to ensure proper fixation of the lung architecture.
-
Process the fixed lung tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should examine the lung sections for any signs of cellular changes, including pneumocyte hypertrophy, hyperplasia, inflammation, or fibrosis.
-
Compare the findings from the this compound-treated groups with the vehicle-treated control group.
References
- 1. This compound | LRRK2 | TargetMol [targetmol.com]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 5. drughunter.com [drughunter.com]
- 6. This compound | LRRK2 | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing JH-II-127 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JH-II-127, a potent and selective LRRK2 inhibitor, in in vitro kinase assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in kinase assays.
Q1: What is the recommended starting concentration range for this compound in an in vitro LRRK2 kinase assay?
A1: Based on its low nanomolar potency, a good starting point for a dose-response curve is to use a wide concentration range that brackets the reported IC50 values. We recommend a serial dilution series starting from 1 µM down to the low picomolar range. This wide range will help to define the full inhibitory curve and accurately determine the IC50 in your specific assay conditions.
Q2: I am not observing any inhibition of LRRK2 activity, even at high concentrations of this compound. What could be the issue?
A2: Several factors could contribute to a lack of inhibition. Consider the following troubleshooting steps:
-
ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it will outcompete the inhibitor for binding to the kinase. It is recommended to use an ATP concentration that is at or near the Km value for LRRK2 in your assay system.
-
Inhibitor Integrity: Ensure that your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[1] We recommend preparing single-use aliquots.
-
Enzyme Activity: Verify the activity of your recombinant LRRK2 enzyme. Use a positive control inhibitor, if available, to confirm that the enzyme is active and can be inhibited.
-
Assay Conditions: Suboptimal buffer conditions, temperature, or incubation times can affect enzyme activity and inhibitor binding. Ensure all assay parameters are optimized.
Q3: I am seeing a high degree of variability in my results between replicate wells. What are the potential causes?
A3: High variability can be caused by several factors:
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated, especially when preparing serial dilutions and dispensing small volumes.
-
Incomplete Mixing: Thoroughly mix all reagents, including the inhibitor dilutions and the kinase reaction components, before adding them to the assay plate.
-
Compound Precipitation: While this compound is soluble in DMSO up to 100 mM, it may precipitate in aqueous assay buffers at higher concentrations.[2] Visually inspect your assay plate for any signs of precipitation. If precipitation is suspected, consider lowering the starting concentration of this compound or adjusting the final DMSO concentration in the assay.
-
Edge Effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of assay components. To minimize this, avoid using the outermost wells or fill them with buffer.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: this compound is a highly selective LRRK2 inhibitor.[2][3] However, at a concentration of 1 µM, it has been shown to inhibit the kinase activities of SmMLCK and CHK2 by more than 90%. If your experimental system involves these kinases, or if you are using this compound at concentrations approaching 1 µM, consider performing counter-screens to rule out off-target effects.
Q5: My dose-response curve has a very steep or very shallow slope. What does this indicate?
A5: The slope of the dose-response curve (Hill slope) can provide insights into the inhibitor's mechanism of action. A Hill slope close to 1 is expected for a simple, reversible inhibitor binding to a single site.
-
Steep Slope (Hill slope > 1.5): This may suggest positive cooperativity in binding or could be an artifact of compound aggregation at higher concentrations.
-
Shallow Slope (Hill slope < 0.8): This could indicate negative cooperativity, the presence of multiple inhibitor binding sites with different affinities, or issues with the assay conditions, such as substrate depletion at low inhibitor concentrations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Source |
| Target Kinase | Leucine-rich repeat kinase 2 (LRRK2) | [2][3] |
| IC50 (WT LRRK2) | 6.6 nM | [2][3][4] |
| IC50 (G2019S LRRK2) | 2.2 nM | [2][3][4] |
| IC50 (A2016T LRRK2) | 47.7 nM | [2][3][4] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Recommended Storage | -20°C | [1][2] |
| Known Off-Targets (at 1 µM) | SmMLCK, CHK2 |
Experimental Protocols
This section provides a detailed methodology for determining the optimal concentration of this compound in an in vitro kinase assay. This protocol is a general guideline and may require optimization for your specific assay format (e.g., radiometric, fluorescence-based, or luminescence-based).
Protocol: Determination of this compound IC50 in an In Vitro LRRK2 Kinase Assay
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare a serial dilution series of this compound. A common approach is to perform a 1:3 or 1:5 serial dilution in 100% DMSO. This will create a range of concentrations to generate a dose-response curve. For example, starting from a 100 µM intermediate stock, you can create a 10-point dilution series.
-
Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may contain Tris-HCl (pH 7.5), MgCl2, EGTA, and a reducing agent like DTT. The exact composition should be optimized for LRRK2 activity.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration of ATP in the assay should be at or near the Km of LRRK2 for ATP.
-
LRRK2 Enzyme: Dilute the recombinant LRRK2 enzyme to the desired working concentration in kinase reaction buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate: Prepare the substrate (e.g., LRRKtide peptide or a protein substrate like myelin basic protein) at the desired concentration in the kinase reaction buffer.
2. Assay Procedure:
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of each this compound serial dilution to the wells of a microplate. Include wells with DMSO only as a no-inhibitor control (100% activity) and wells without enzyme as a background control (0% activity).
-
Enzyme Addition: Add the diluted LRRK2 enzyme to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time that falls within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for assays detecting ADP, or by spotting onto a membrane for radiometric assays).
-
Signal Detection: Measure the kinase activity using the appropriate detection method for your assay format (e.g., luminescence, fluorescence, or radioactivity).
3. Data Analysis:
-
Background Subtraction: Subtract the signal from the no-enzyme control wells from all other data points.
-
Normalization: Normalize the data by setting the average signal of the DMSO-only control wells to 100% activity and the background control to 0% activity.
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of LRRK2 activity.
Visualizations
The following diagrams illustrate the experimental workflow for optimizing this compound concentration and a simplified representation of the LRRK2 signaling pathway.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 2. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
JH-II-127 half-life in plasma and brain
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the LRRK2 inhibitor, JH-II-127.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound in plasma and brain?
A1: While specific half-life values for this compound in plasma and brain have not been explicitly detailed in initial publications, pharmacokinetic studies in wild-type male C57BL/6 mice have characterized its in vivo properties. Following a 2 mg/kg intravenous dose, the plasma exposure (AUClast) was 533 h·ng/mL, and the brain exposure (AUClast) was 239 h·ng/mL, resulting in a brain-to-plasma concentration ratio of 0.45.[1] The compound has been noted to have good oral bioavailability.[2][3] Researchers have indicated that further optimization of this chemical series with respect to in vivo half-life would be a subject of future reports.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective, orally active, and brain-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[2][3] It exerts its effect by inhibiting the kinase activity of both wild-type LRRK2 and its pathogenic mutant forms, such as G2019S and A2016T.[2][4][5] The inhibition of LRRK2 kinase activity leads to a reduction in the phosphorylation of LRRK2 at key sites like Serine 935 (Ser935), a well-established biomarker of LRRK2 kinase activity in vivo.[2][4]
Q3: At what concentrations is this compound effective in cellular assays?
A3: In cellular assays, this compound has been shown to inhibit LRRK2 phosphorylation at concentrations between 0.1 and 0.3 µM.[4][6] Specifically, it inhibits the phosphorylation of Serine 910 and Serine 935 of both wild-type LRRK2 and the G2019S mutant in HEK293 cells.[6]
Q4: What are the recommended in vivo dosages for this compound in mice?
A4: In wild-type male C57BL/6 mice, administration of this compound has been tested at various doses and routes. Intraperitoneal (i.p.) injections at 10, 30, and 100 mg/kg have been documented.[2] A dose of 30 mg/kg was sufficient to inhibit Ser935 phosphorylation in the brain, spleen, and kidney.[4] A higher dose of 100 mg/kg resulted in almost complete dephosphorylation of Ser935 in all tissues, including the brain.[2] For oral administration (p.o.), a dose of 10 mg/kg has been used, and for intravenous (i.v.) administration, a dose of 2 mg/kg has been reported.[2]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of LRRK2 phosphorylation in vivo.
-
Possible Cause 1: Suboptimal Dose.
-
Possible Cause 2: Issues with Compound Formulation and Administration.
-
Solution: this compound is soluble in DMSO.[5] For in vivo studies, ensure proper formulation to maintain solubility and stability. Verify the accuracy of the administered dose and the consistency of the administration technique (e.g., intraperitoneal, oral gavage).
-
-
Possible Cause 3: Timing of Tissue Collection.
-
Solution: The pharmacokinetic profile of this compound will dictate the optimal time point for tissue collection to observe maximum target engagement. Conduct a time-course experiment to determine the peak concentration and duration of action in the plasma and brain of your specific animal model.
-
Problem 2: Difficulty replicating in vitro potency in cellular assays.
-
Possible Cause 1: Cell Line Variability.
-
Solution: The expression levels of endogenous LRRK2 can vary between different cell lines. Consider using cell lines known to express LRRK2, such as HEK293 cells stably expressing LRRK2 or mouse Swiss 3T3 cells.[2]
-
-
Possible Cause 2: Assay Conditions.
-
Solution: Optimize the incubation time and concentration of this compound. A 90-minute incubation period has been shown to be effective.[2] Ensure that the antibodies used for detecting phosphorylated and total LRRK2 are specific and validated for the species you are working with.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| Plasma Exposure (AUClast) | 533 h·ng/mL | Wild-type male C57BL/6 mice | 2 mg/kg Intravenous (i.v.) | [1] |
| Brain Exposure (AUClast) | 239 h·ng/mL | Wild-type male C57BL/6 mice | 2 mg/kg Intravenous (i.v.) | [1] |
| Brain/Plasma Ratio | 0.45 | Wild-type male C57BL/6 mice | 2 mg/kg Intravenous (i.v.) | [1] |
| In Vitro IC50 (Wild-Type LRRK2) | 6 nM | - | - | [2] |
| In Vitro IC50 (LRRK2-G2019S) | 2 nM | - | - | [2] |
| In Vitro IC50 (LRRK2-A2016T) | 48 nM | - | - | [2] |
Experimental Protocols
Pharmacokinetic Analysis of this compound in Mice
This protocol outlines the general steps for determining the pharmacokinetic profile of this compound in mice.
-
Animal Model: Utilize wild-type male C57BL/6 mice.
-
Compound Preparation: Dissolve this compound in a suitable vehicle for the intended route of administration (e.g., DMSO for in vitro, or a specific formulation for in vivo use).
-
Administration:
-
Intravenous (i.v.): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (p.o.): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Intraperitoneal (i.p.): Administer a single dose (e.g., 10, 30, or 100 mg/kg) via intraperitoneal injection.
-
-
Sample Collection:
-
Collect blood samples from a cohort of animals at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to separate plasma.
-
At the end of the time course, euthanize the animals and collect brain tissue.
-
-
Sample Analysis:
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma and brain concentrations of this compound over time.
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2) using appropriate software.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
References
- 1. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 2. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 5. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JH-II-127 Brain Penetrance
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, JH-II-127. While this compound is characterized in the literature as a brain-penetrant inhibitor, this guide addresses potential challenges, offers troubleshooting strategies for experiments, and provides standardized protocols for verifying and quantifying its presence and activity in the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetrance important?
A1: this compound is a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1][2] Activating mutations in LRRK2, such as the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation increases LRRK2 kinase activity, suggesting that inhibitors of LRRK2 could be a valuable therapeutic strategy for Parkinson's disease.[1] Since Parkinson's disease is a neurodegenerative disorder, it is crucial that LRRK2 inhibitors can cross the blood-brain barrier (BBB) to reach their target in the brain.
Q2: Is this compound considered brain penetrant?
A2: Yes. The primary publication describing this compound characterizes it as a "highly potent, selective, and brain penetrant LRRK2 inhibitor".[1][3][4] In vivo studies in mice have shown that this compound can inhibit the phosphorylation of LRRK2 at Ser935 in the brain following oral administration of doses as low as 30 mg/kg.[1][5]
Q3: What are the reported potencies for this compound?
A3: this compound is a potent inhibitor of wild-type and mutant LRRK2. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Target | IC₅₀ (nM) |
| LRRK2 (Wild-Type) | 6.6 |
| LRRK2 (G2019S Mutant) | 2.2 |
| LRRK2 (A2016T Mutant) | 47.7 |
| Data sourced from Hatcher, J.M., et al. (2015) and commercial suppliers.[2][5][6] |
Q4: What general properties are important for a small molecule to cross the blood-brain barrier?
A4: For a small molecule to effectively cross the BBB via transmembrane diffusion, it generally needs to have a low molecular weight and be sufficiently lipid-soluble.[7] However, high lipid solubility can sometimes lead to increased recognition and removal by efflux transporters like P-glycoprotein (P-gp).[7][8] Therefore, a successful CNS drug often represents a balance of these physicochemical properties to maximize passive diffusion while avoiding active efflux.[9]
Troubleshooting Guide
Even with a compound characterized as brain penetrant, researchers may encounter results that suggest poor CNS exposure. This section addresses common experimental issues.
Issue 1: Lack of target engagement in the brain (e.g., no reduction in LRRK2 pSer935).
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Formulation | Verify the dose and administration route match those in published studies (e.g., 30-100 mg/kg oral gavage in mice).[1][10] Ensure proper formulation and solubility. This compound is soluble in DMSO, but for in vivo studies, co-solvents like PEG300, Tween 80, and saline may be required.[6] Poor solubility can lead to precipitation and low bioavailability. |
| Incorrect Timing of Tissue Harvest | Pharmacokinetics (PK) matter. The peak concentration (Cmax) in the brain may occur at a specific time point post-administration. Conduct a time-course experiment to determine the optimal time for tissue collection to observe maximum target inhibition. |
| Compound Stability Issues | Ensure the compound has not degraded during storage. Store at -20°C as recommended.[2] Confirm the purity of your batch of this compound via methods like HPLC. |
| High P-glycoprotein (P-gp) Efflux | While this compound is brain penetrant, individual animal models or cell lines could have variable expression of efflux transporters like P-gp. P-gp actively pumps xenobiotics out of the brain.[11] Consider a pilot study where this compound is co-administered with a P-gp inhibitor (e.g., elacridar, tariquidar) to see if brain exposure or target engagement increases.[11][12] This can help diagnose if efflux is a limiting factor in your specific model. |
Issue 2: Low measured brain concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Inaccurate Brain/Plasma Ratio Calculation | When determining the brain-to-plasma (B/P) ratio, ensure that the brain tissue is properly homogenized and that the analytical method (e.g., LC-MS/MS) is validated for both matrices. It is crucial to account for any drug remaining in the brain vasculature.[13] This is often done by perfusing the animal with saline before brain extraction. |
| Focusing on Total vs. Unbound Drug | The "free drug hypothesis" states that only the unbound fraction of a drug can cross the BBB and engage the target.[14] Total brain concentration can be misleading due to non-specific tissue binding. If possible, use techniques like equilibrium dialysis or in vivo microdialysis to measure the unbound concentration of this compound in the brain.[13][15] |
| Analytical Method Sensitivity | The concentration of a drug in the brain can be very low.[16] Verify that your analytical method has a sufficiently low limit of quantification (LLOQ) to accurately measure the expected concentrations of this compound in brain homogenate or interstitial fluid. |
Experimental Protocols & Methodologies
Protocol 1: In Vivo Assessment of Brain Penetrance and Target Engagement
This protocol outlines a typical experiment in mice to confirm that this compound reaches the brain and inhibits its target, LRRK2.
-
Compound Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[6]
-
Animal Dosing: Administer this compound to mice via oral gavage at a reported effective dose (e.g., 30 mg/kg or 100 mg/kg).[1][5] Include a vehicle-only control group.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Time Points: Euthanize cohorts of mice at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).
-
Sample Collection:
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Perform transcardial perfusion with ice-cold saline to flush blood from the brain.
-
Harvest the brain and other tissues of interest (e.g., kidney, spleen).[5]
-
-
Sample Processing:
-
For PK analysis, snap-freeze plasma and brain samples in liquid nitrogen and store at -80°C. Brain tissue will be homogenized before analysis.
-
For PD analysis (target engagement), prepare tissue lysates from brain homogenates.
-
-
Analysis:
-
PK Analysis: Determine this compound concentrations in plasma and brain homogenate using a validated LC-MS/MS method. Calculate the total brain-to-plasma concentration ratio.
-
PD Analysis: Use Western blotting to analyze the phosphorylation status of LRRK2 at Ser910 and Ser935 in the brain lysates, comparing the treated groups to the vehicle control.[1][17] A reduction in the pSer910/935 signal indicates target engagement.
-
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
In vitro models are essential screening tools for predicting brain penetration.[18][19] A common method is the Transwell assay using a brain endothelial cell monolayer.
-
Cell Culture: Culture a monolayer of brain endothelial cells (e.g., primary Brain Microvascular Endothelial Cells (BMECs) or the hCMEC/D3 cell line) on a microporous membrane of a Transwell insert.[20][21] The insert separates the top ("apical" or "blood") chamber from the bottom ("basolateral" or "brain") chamber.
-
Barrier Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER). High TEER values indicate the formation of tight junctions, which are characteristic of the BBB.[20][22]
-
Permeability Assessment:
-
Add this compound to the apical chamber.
-
At various time points, take samples from the basolateral chamber.
-
Measure the concentration of this compound in the samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) can then be calculated to quantify the rate of transport across the monolayer.
-
-
Efflux Assessment: To determine if this compound is a substrate for efflux transporters like P-gp, perform a bi-directional permeability assay. Compare the permeability from the apical-to-basolateral direction (A-to-B) with the basolateral-to-apical direction (B-to-A). A B-to-A/A-to-B ratio significantly greater than 1 suggests active efflux.
Visualizations
Caption: Key factors influencing this compound brain concentration.
Caption: Experimental workflow for verifying this compound brain penetrance.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | LRRK2 | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dovepress.com [dovepress.com]
- 11. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. In vitro blood-brain barrier models for drug research: state-of-the-art and new perspectives on reconstituting these models on artificial basement membrane platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medical.researchfloor.org [medical.researchfloor.org]
- 22. In silico and in vitro Blood-Brain Barrier models for early stage drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: JH-II-127 Vehicle Preparation for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of JH-II-127 for in vivo animal studies. Below you will find troubleshooting guides and frequently asked questions to ensure the successful formulation and administration of this potent and selective LRRK2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Two primary vehicle formulations are recommended for this compound administration in animal studies:
-
Aqueous-based vehicle: A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This vehicle is suitable for achieving a clear solution with a solubility of at least 2.75 mg/mL (6.60 mM).[1]
-
Oil-based vehicle: A simpler formulation of 10% DMSO and 90% Corn Oil can also be used, achieving a similar solubility of at least 2.75 mg/mL (6.60 mM).[1]
The choice of vehicle may depend on the desired route of administration and the specific requirements of your study.
Q2: My this compound solution is cloudy or shows precipitation after adding the saline. What should I do?
A2: Precipitation can occur if the components are not mixed in the correct order or if the solution is not adequately homogenized. Follow these troubleshooting steps:
-
Ensure Correct Order of Addition: Always dissolve the this compound powder completely in DMSO first before adding the other components of the vehicle. For the aqueous-based vehicle, the recommended order is DMSO, then PEG300, then Tween-80, and finally Saline.
-
Use Sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution and create a homogenous suspension.[1]
-
Prepare Fresh Daily: It is highly recommended to prepare the final formulation fresh on the day of dosing to minimize the risk of precipitation and degradation.
Q3: What are the best practices for oral gavage of the corn oil-based this compound formulation?
A3: Administering an oil-based formulation via oral gavage requires careful technique to avoid complications.
-
Ensure Homogeneity: The formulation of DMSO and corn oil is an emulsion that can separate over time. It is crucial to vortex the solution shortly before each administration to ensure a consistent and accurate dose.
-
Proper Restraint: The mouse must be firmly and correctly restrained to prevent movement of the head, which is critical for avoiding injury to the esophagus or accidental administration into the trachea.
-
Smooth Insertion: Use a proper gauge gavage needle with a blunt or bulb tip. Insert the needle gently, aiming towards the back of the throat. Once you pass the hard palate, the needle should slide smoothly down the esophagus with minimal force.
-
Slow Injection: Inject the solution slowly to prevent regurgitation and ensure the full dose is delivered.
Q4: What is the stability of the prepared this compound formulation?
A4: While specific stability studies for this compound formulations are not widely published, general best practices for similar compounds suggest that stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[1] However, it is strongly recommended that the final dosing formulation, especially the aqueous-based vehicle, be prepared fresh daily to ensure stability and prevent precipitation.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 416.87 g/mol | [2][3] |
| Purity | ≥98% | [2][3] |
| Solubility in DMSO | Soluble to 100 mM | [2][3] |
| In Vivo Formulation Solubility (Aqueous) | ≥ 2.75 mg/mL (6.60 mM) | [1] |
| In Vivo Formulation Solubility (Oil) | ≥ 2.75 mg/mL (6.60 mM) | [1] |
| Storage of Powder | Store at -20°C | [2][3] |
| In Vivo Dosing Range (Mice) | 10 - 100 mg/kg (i.p. or oral) | [1][4][5] |
Experimental Protocols
Protocol 1: Preparation of Aqueous-Based Vehicle and this compound Formulation
This protocol is for preparing a final dosing solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each vehicle component required.
-
Prepare this compound Stock in DMSO: Weigh the calculated amount of this compound powder and dissolve it in the required volume of DMSO in a sterile tube. Vortex thoroughly until the powder is completely dissolved. This will be your 10% DMSO component containing the drug.
-
Add PEG300: To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex thoroughly to ensure complete mixing.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture. Vortex again until the solution is homogenous.
-
Add Saline: Finally, add the calculated volume of sterile saline to the mixture. Vortex thoroughly one last time.
-
Inspect for Clarity: The final solution should be clear. If any precipitation is observed, use a sonicator for a few minutes to aid dissolution.
-
Administer: Use the freshly prepared solution for your animal studies.
Protocol 2: Preparation of Oil-Based Vehicle and this compound Formulation
This protocol is for preparing a final dosing solution of this compound in a vehicle of 10% DMSO and 90% Corn Oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the necessary mass of this compound and the volumes of DMSO and Corn Oil based on your desired final concentration and total volume.
-
Prepare this compound Stock in DMSO: In a sterile tube, dissolve the weighed this compound powder in the calculated volume of DMSO. Vortex until the powder is fully dissolved. This constitutes your 10% DMSO component with the drug.
-
Add Corn Oil: Add the calculated volume of corn oil to the this compound/DMSO solution.
-
Create Emulsion: Vortex the mixture vigorously to create a uniform emulsion. Note that this is an emulsion and may separate over time.
-
Administer Promptly: Vortex the solution immediately before each administration to ensure a homogenous dose is delivered to each animal.
Mandatory Visualization
Caption: Experimental workflow for the preparation of this compound formulation.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 3. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 4. Gavage [ko.cwru.edu]
- 5. youtube.com [youtube.com]
Technical Support Center: Minimizing Small Molecule Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. Since "JH-II-127" is a placeholder for a novel compound, the following information is broadly applicable to hydrophobic small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound (this compound) in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
A1: This is a common issue known as "solvent shift" or "crashing out." Many hydrophobic inhibitors are highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but have very poor solubility in aqueous solutions like cell culture media.[1] When the concentrated DMSO stock is diluted into the medium, the solvent environment changes drastically, and the aqueous medium cannot keep the compound dissolved, causing it to precipitate.[1]
Q2: What is the maximum recommended final DMSO concentration in cell culture experiments?
A2: To minimize solvent-induced cytotoxicity, the final DMSO concentration should generally be kept below 0.5%, and ideally at or below 0.1%.[2][3] However, tolerance is cell-line specific. It is crucial to run a vehicle control (media with the same final DMSO concentration as the experimental wells) to assess the solvent's effect on your specific cells.[1]
Q3: My media with this compound looked fine initially, but I observed a crystalline or cloudy precipitate after a few hours or days in the incubator. What could be the cause?
A3: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Compounds are often less soluble at lower temperatures. Moving plates in and out of a 37°C incubator can cause temperature cycling that reduces solubility.[2][4]
-
pH Shifts: The CO2 environment in an incubator can lower the pH of a poorly buffered medium, which can affect the solubility of pH-sensitive compounds.[3][5]
-
Media Evaporation: Over time, especially in long-term experiments, media can evaporate, increasing the concentration of the compound and other solutes beyond the solubility limit.[1][2]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.[2][5]
-
Compound Instability: The compound itself might be unstable in the aqueous environment at 37°C and could be degrading into less soluble byproducts.[1]
Q4: Can the type of cell culture medium or the presence of serum affect the solubility of my compound?
A4: Yes. Different basal media have slightly different compositions and pH buffering capacities, which can influence compound solubility.[5] The presence of serum, particularly serum albumin, can sometimes help solubilize hydrophobic compounds by binding to them.[6] Therefore, a compound might precipitate in serum-free media but remain soluble in serum-containing media.
Q5: How should I properly store my small molecule inhibitor stock solutions?
A5: Proper storage is critical for maintaining compound integrity.[7] For long-term stability, solid compounds are typically stored at -20°C or colder, protected from light and moisture. DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation. Store these aliquots at -20°C or -80°C as recommended by the manufacturer. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO stock.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Recommended Solution & Rationale |
| Solvent Shift / Rapid Dilution | Perform a stepwise or serial dilution. Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a small volume of media or buffer.[1] Add this intermediate dilution to the final culture volume. This gradual change in solvent environment can prevent the compound from crashing out. |
| Localized High Concentration | Add the compound dropwise while gently vortexing or swirling the media. [1][4] This ensures rapid and even dispersion, preventing localized concentrations from exceeding the aqueous solubility limit. |
| Low Temperature of Media | Pre-warm the culture medium to 37°C before adding the compound. Many compounds have increased solubility at higher temperatures.[4][8] |
| Final Concentration Exceeds Solubility Limit | Lower the final working concentration of the compound. The desired concentration may simply be higher than the compound's maximum aqueous solubility. Test a range of lower concentrations. |
| High Stock Concentration | Prepare a less concentrated DMSO stock. This requires adding a larger volume to the media, so ensure the final DMSO concentration remains in a non-toxic range (e.g., ≤0.1%).[2] |
Issue 2: Delayed Precipitation in the Incubator
| Potential Cause | Recommended Solution & Rationale |
| Temperature Fluctuations | Minimize the time that culture vessels are outside the stable 37°C environment. If frequent observation is needed, use a microscope with a heated, environmentally controlled stage.[2] |
| Media Evaporation | Ensure proper humidification of the incubator. For long-term experiments (>48 hours), use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[2] |
| pH Instability | Use a well-buffered medium. Consider using media supplemented with a buffer like HEPES to maintain a stable pH in the incubator's CO2 environment.[1] |
| Compound Instability/Interaction | Check the manufacturer's data sheet for stability information. If the compound is known to be unstable in aqueous solution, consider shorter-term experiments or replenishing the media with freshly prepared compound at regular intervals. |
Data Presentation
Table 1: General Guidelines for Final DMSO Concentration in Cell Culture
| DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Safest range, minimal cytotoxicity expected.[7] | Recommended for primary cells and sensitive cell lines.[7] |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines.[7] | Always include a vehicle control. |
| > 0.5% - 1.0% | May cause cytotoxicity or off-target effects in some cell lines.[7] | Use with caution and thorough validation. |
| > 1.0% | High risk of cytotoxicity; generally not recommended.[7] | May be used in specific cases with extensive controls. |
Table 2: Example Kinetic Solubility of a Hypothetical Compound (this compound) in Different Media
| Medium Formulation | Serum Content | Maximum Soluble Concentration (µM) | Observation at 24h |
| DMEM | 10% FBS | 50 | Clear Solution |
| DMEM | Serum-Free | 10 | Fine Precipitate |
| RPMI-1640 | 10% FBS | 45 | Clear Solution |
| PBS (pH 7.4) | N/A | 5 | Heavy Precipitate |
Experimental Protocols
Protocol: Determining the Kinetic Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of a compound that can be maintained in solution in a specific cell culture medium under experimental conditions without visible precipitation.
Materials:
-
This compound solid compound
-
100% Anhydrous DMSO
-
Target cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a clear 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Plate reader or microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming (37°C) or brief vortexing can be used if necessary.[3]
-
Prepare Serial Dilutions in Media: a. Aliquot 100 µL of pre-warmed medium into 10 wells of a 96-well plate. b. Add 2 µL of the 50 mM DMSO stock to the first well to make a 1000 µM solution (assuming a 1:50 dilution, adjust as needed). Mix thoroughly by pipetting up and down. Note: This high concentration is expected to precipitate and serves as a positive control for precipitation. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well into the second well. Mix thoroughly. Continue this serial dilution across the plate. d. The last well should contain only medium with the equivalent final concentration of DMSO, serving as a negative/vehicle control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at different time points (e.g., 0, 2, 6, and 24 hours).[2]
-
Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum working soluble concentration under those specific conditions.
Visualizations
Logical Workflow Diagram
Caption: Troubleshooting workflow for addressing compound precipitation issues.
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the Akt signaling node by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
JH-II-127 Cross-Reactivity with Other Kinases: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of the LRRK2 inhibitor, JH-II-127, with other kinases. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for LRRK2?
A1: this compound is a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Its selectivity has been evaluated against a broad panel of kinases. In a screening of 138 different kinases, this compound demonstrated significant inhibition (greater than 90% at a 1 µM concentration) for only two other kinases: Smooth Muscle Myosin Light Chain Kinase (SmMLCK) and Checkpoint Kinase 2 (CHK2).
Q2: What are the known off-target kinases of this compound and what is its potency against them?
A2: The primary known off-target kinases for this compound are SmMLCK and CHK2. The half-maximal inhibitory concentration (IC50) values for these kinases have been determined and are summarized in the table below, alongside the values for LRRK2 variants for comparison.
Quantitative Cross-Reactivity Data
| Kinase Target | IC50 (nM) |
| LRRK2 (Wild-Type) | 6.6 |
| LRRK2 (G2019S Mutant) | 2.2 |
| LRRK2 (A2016T Mutant) | 47.7 |
| SmMLCK | 81.3 |
| CHK2 | 27.6 |
Q3: What are the potential downstream effects of off-target inhibition of SmMLCK and CHK2 by this compound?
A3: Inhibition of SmMLCK and CHK2 by this compound could lead to unintended biological consequences in experimental systems.
-
SmMLCK is a key enzyme in the regulation of smooth muscle contraction. Its inhibition could potentially lead to relaxation of smooth muscle tissues.
-
CHK2 is a critical component of the DNA damage response pathway. Its inhibition may interfere with cell cycle checkpoints and compromise genomic integrity, particularly in cells under genotoxic stress.
Researchers should consider these potential off-target effects when designing experiments and interpreting data.
Troubleshooting Guide
Problem: Unexpected physiological or cellular effects are observed in my experiments with this compound that cannot be attributed to LRRK2 inhibition.
Possible Cause: The observed effects may be due to the off-target inhibition of SmMLCK or CHK2.
Troubleshooting Steps:
-
Review the biological context of your experiment:
-
Are you working with smooth muscle cells or tissues where SmMLCK activity is prominent?
-
Is your experimental model subject to DNA damage or are you studying cell cycle regulation where CHK2 plays a crucial role?
-
-
Perform control experiments:
-
Use a structurally different LRRK2 inhibitor with a known and distinct off-target profile to see if the unexpected effects persist.
-
If possible, use siRNA or other genetic methods to specifically knock down SmMLCK or CHK2 to determine if this phenocopies the effects observed with this compound.
-
-
Analyze downstream signaling pathways:
-
Assess the phosphorylation status of known substrates of SmMLCK (e.g., myosin light chain) or CHK2 (e.g., p53, Cdc25) in the presence of this compound.
-
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound like this compound, based on a radiometric assay format. This method is representative of the type of assay used in large-scale kinase profiling.
Materials:
-
Purified recombinant kinase (e.g., LRRK2, SmMLCK, CHK2)
-
Kinase-specific peptide substrate
-
This compound (or other test inhibitor)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (specific composition depends on the kinase)
-
Phosphocellulose paper or other capture membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture: In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Add the inhibitor: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all reactions) to the reaction mixture. Include a "no inhibitor" control (DMSO only).
-
Initiate the kinase reaction: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate: Allow the reaction to proceed at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 20-30 minutes).
-
Stop the reaction and spot: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Wash: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantify phosphorylation: Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a radiometric kinase inhibition assay.
Caption: Simplified signaling pathway of SmMLCK in smooth muscle contraction.
Technical Support Center: Addressing LRRK2 Inhibitor-Induced Lung Morphology Changes
Disclaimer: The information provided in this technical support center is based on preclinical findings for the broader class of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. As of the latest update, specific public data on JH-II-127-induced lung morphology changes is limited. Therefore, the following guidance is based on the known on-target effects of LRRK2 inhibitors in non-human primate studies and may not be fully representative of the specific profile of this compound. Researchers should always refer to the specific product information and any available preclinical safety data for this compound.
This resource is intended for researchers, scientists, and drug development professionals to provide guidance on monitoring and troubleshooting potential lung morphology changes during preclinical studies with LRRK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of LRRK2 inhibitors on lung morphology?
A1: Preclinical studies in non-human primates have shown that LRRK2 inhibitors can induce morphological changes in the lungs.[1][2][3][4][5] The most consistently reported finding is the accumulation of lamellar bodies within type II pneumocytes, leading to cytoplasmic vacuolation.[2][3]
Q2: Are the lung morphology changes induced by LRRK2 inhibitors reversible?
A2: Some studies have indicated that the cytoplasmic vacuolation of type II pneumocytes is reversible upon cessation of treatment and may not be associated with measurable pulmonary deficits.[1][2][3] However, more recent studies with certain LRRK2 inhibitors have raised concerns about potentially irreversible effects at higher exposures, including type II pneumocyte hyperplasia and collagen accumulation, which are indicative of lung injury and potential fibrosis.[4]
Q3: What is the proposed mechanism behind these lung changes?
A3: The observed lung effects are considered to be on-target, meaning they are related to the inhibition of LRRK2.[1][3] LRRK2 is expressed in type II pneumocytes, and its inhibition is thought to interfere with lysosomal and/or autophagy pathways, leading to the accumulation of surfactant-laden lamellar bodies.
Q4: What are the potential functional consequences of these morphological changes?
A4: While initial studies suggested that the observed morphological changes did not lead to compromised respiratory function in the short term, the long-term consequences, especially with evidence of potential hyperplasia and fibrosis with some compounds, are not fully understood and warrant careful monitoring.[1][2][4]
Troubleshooting Guides
Issue 1: Unexpected Severity or Nature of Lung Morphology Changes in Histological Sections
| Possible Cause | Troubleshooting Action |
| Off-target effects of the specific LRRK2 inhibitor | - Verify the selectivity profile of the inhibitor batch being used. - Compare findings with historical data for other LRRK2 inhibitors. - Consider testing a structurally different LRRK2 inhibitor as a comparator. |
| Animal model-specific sensitivity | - Review literature for known sensitivities of the chosen animal model to lung injury. - If possible, use a second animal model to confirm findings. |
| Experimental variability | - Ensure consistency in dosing, vehicle, and route of administration. - Standardize tissue fixation and processing protocols to minimize artifacts. |
| Underlying health status of animals | - Perform thorough health screening of animals prior to study initiation. - Review necropsy findings for any concurrent pathologies. |
Issue 2: Difficulty in Quantifying Lung Morphology Changes
| Possible Cause | Troubleshooting Action |
| Subjectivity of manual scoring | - Implement a semi-quantitative scoring system with clearly defined criteria for grading lesions (e.g., vacuolation, hyperplasia, inflammation, fibrosis). - Have slides evaluated by at least two independent, blinded pathologists. |
| Lack of appropriate imaging tools | - Utilize digital pathology platforms for automated image analysis to quantify the area and intensity of staining or the number of affected cells. |
| Inadequate sampling | - Ensure systematic and random sampling of all lung lobes. - Increase the number of sections analyzed per animal. |
Experimental Protocols
Histological Analysis of Lung Tissue
Objective: To qualitatively and semi-quantitatively assess morphological changes in lung tissue following treatment with a LRRK2 inhibitor.
Methodology:
-
Necropsy and Tissue Collection:
-
Perform a thorough gross examination of the lungs.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 20-25 cm H₂O) to ensure proper fixation and preservation of alveolar architecture.
-
Immerse the inflated lungs in a large volume of 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Sectioning:
-
Following fixation, trim representative sections from all lung lobes (apical, middle, caudal, and accessory).
-
Process the trimmed tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on glass slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment.
-
Masson's Trichrome: To detect collagen deposition and assess fibrosis.
-
Immunohistochemistry (IHC):
-
Surfactant Protein C (SP-C) or ABCA3: To specifically identify type II pneumocytes and assess for hyperplasia.
-
Ki-67: To assess cell proliferation.
-
CD68 or Mac-2: To identify and quantify macrophages.
-
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the slides in a blinded manner.
-
A semi-quantitative scoring system should be used to grade the severity of findings such as pneumocyte vacuolation, hyperplasia, inflammation, and fibrosis.
-
Quantitative Data Presentation
The following table provides a template for summarizing semi-quantitative histological findings.
| Treatment Group | Dose | N | Pneumocyte Vacuolation (Mean Score ± SD) | Pneumocyte Hyperplasia (Mean Score ± SD) | Inflammation (Mean Score ± SD) | Fibrosis (Mean Score ± SD) |
| Vehicle Control | - | 10 | 0.1 ± 0.2 | 0.0 ± 0.1 | 0.2 ± 0.3 | 0.1 ± 0.2 |
| This compound | Low | 10 | ||||
| This compound | Mid | 10 | ||||
| This compound | High | 10 | ||||
| Positive Control | - | 10 |
Scoring system: 0 = No finding; 1 = Minimal; 2 = Mild; 3 = Moderate; 4 = Marked
Visualizations
Caption: Experimental workflow for assessing lung morphology changes.
Caption: Proposed signaling pathway for LRRK2 inhibitor-induced lung changes.
References
- 1. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. | ALZFORUM [alzforum.org]
- 3. LRRK2 Kinase Inhibitors of Different Structural Classes Induce Abnormal Accumulation of Lamellar Bodies in Type II Pneumocytes in Non-Human Primates but are Reversible and Without Pulmonary Functional Consequences | Parkinson's Disease [michaeljfox.org]
- 4. drughunter.com [drughunter.com]
- 5. discovery.researcher.life [discovery.researcher.life]
JH-II-127 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, JH-II-127. The information is tailored to address potential issues arising from batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective brain-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It acts by inhibiting the kinase activity of both wild-type LRRK2 and its pathogenic mutant forms, such as G2019S and A2016T, which are associated with Parkinson's disease.[1][2][4] Its inhibitory action prevents the phosphorylation of LRRK2 substrates, a key step in the signaling pathway.[1][2]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are reported to be in the low nanomolar range, indicating high potency. Representative values are:
It is important to note that these values can vary slightly between different assay conditions.
Q3: My recent experimental results with a new batch of this compound are inconsistent with previous findings. What could be the cause?
Inconsistent results between different batches of a small molecule inhibitor can stem from several factors, which may indicate batch-to-batch variability.[6] Potential causes include:
-
Purity and Identity: Differences in the purity profile or the presence of impurities in a new batch.
-
Solubility: Variations in the physical properties of the compound powder that may affect its solubility.
-
Compound Stability: Degradation of the compound due to improper storage or handling.[6][7]
-
Assay Conditions: Unintended variations in your experimental setup.[6]
It is crucial to systematically troubleshoot these possibilities.
Q4: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity.[7]
-
Solvent Selection: this compound is soluble in DMSO.[2][5] For cellular assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[6][8]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume added to your experimental system.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Protect from light.[7]
Q5: I am observing unexpected off-target effects. Could this be related to batch variability?
While this compound is reported to be highly selective for LRRK2, unexpected off-target effects could potentially be linked to impurities in a particular batch. To investigate this, consider the following:
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings with a different LRRK2 inhibitor that has a distinct chemical structure.[6][8]
-
Negative Control Analog: If available, use a structurally similar but inactive analog of this compound.[8]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of LRRK2 to see if the phenotype is reversed.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may be related to batch-to-batch variability of this compound.
Issue 1: Reduced or No Inhibitory Activity
Table 1: Troubleshooting Reduced or No Inhibitory Activity
| Possible Cause | Recommended Action |
| Compound Degradation | Prepare fresh dilutions from your stock solution. If the problem persists, prepare a fresh stock solution from the powder. Ensure proper storage conditions are maintained (protection from light, avoidance of repeated freeze-thaw cycles).[6][7] |
| Inaccurate Concentration | Verify the calculations for your dilutions. Calibrate pipettes to ensure accurate liquid handling.[6] |
| Poor Solubility | Visually inspect the stock solution and final assay medium for any precipitation. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation.[8] |
| Sub-potent Batch | If other causes are ruled out, you may have a sub-potent batch. Contact the supplier for the certificate of analysis (CoA) for the specific batch and compare it with previous batches. Consider ordering a new batch from a reputable supplier. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
Table 2: Troubleshooting Increased Off-Target Effects or Cellular Toxicity
| Possible Cause | Recommended Action |
| Presence of Impurities | Review the purity data on the batch-specific CoA. If possible, analyze the compound's purity via HPLC. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experiments and is below the threshold for cellular toxicity (ideally ≤ 0.1%).[6] |
| Compound Aggregation | High concentrations of small molecules can sometimes lead to aggregation, which can cause non-specific effects. Perform a full dose-response curve to check for a steep, non-saturating response, which can be indicative of aggregation.[8] |
Experimental Protocols
Western Blot Analysis of LRRK2 Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound by measuring the phosphorylation of LRRK2 at Ser935.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 cells stably expressing LRRK2) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 90 minutes).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-LRRK2 (Ser935) and total LRRK2. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.
Cell Viability Assay
This protocol can be used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells.[6] Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
Caption: LRRK2 signaling and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|1700693-08-8|Active Biopharma Corp [activebiopharma.com]
- 4. raybiotech.com [raybiotech.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of LRRK2 Inhibitors: JH-II-127 vs. GNE-7915
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent LRRK2 Inhibitors
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease, particularly in patient populations with activating mutations in the LRRK2 gene. The subsequent race to develop potent, selective, and brain-penetrant LRRK2 inhibitors has yielded several promising candidates. Among these, JH-II-127 and GNE-7915 have garnered significant attention. This guide provides a detailed, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key Quantitative Data
To facilitate a rapid and effective comparison, the following tables summarize the key quantitative data for this compound and GNE-7915, covering their biochemical potency, cellular activity, and pharmacokinetic profiles.
| Parameter | This compound | GNE-7915 | Reference |
| Wild-Type LRRK2 IC₅₀ | 6.6 nM | 9 nM | [1][2] |
| G2019S-mutant LRRK2 IC₅₀ | 2.2 nM | Not explicitly stated, but potent | [1] |
| A2016T-mutant LRRK2 IC₅₀ | 47.7 nM | Not available | [1] |
| Cellular pLRRK2 (Ser935) Inhibition | 0.1-0.3 µM | Single-digit nM range | [3] |
| Kinase Selectivity | Highly selective over 138 kinases | Highly selective over 187/392 kinases | [1][3] |
| Brain Penetrant | Yes | Yes | [1][3] |
| Oral Bioavailability (Mouse) | Good (F=116%) | Good | [2] |
Table 1: Comparative Overview of this compound and GNE-7915
| Compound | Wild-Type LRRK2 | G2019S Mutant | A2016T Mutant |
| This compound | 6.6 nM | 2.2 nM | 47.7 nM |
| GNE-7915 | 9 nM | Not explicitly stated | Not available |
Table 2: Biochemical Potency (IC₅₀) Against LRRK2 Variants [1][2]
| Compound | Dose (p.o.) | T1/2 (h) | AUClast (h·ng/mL) | Brain/Plasma Ratio |
| This compound | 10 mg/kg | 0.66 | 3094 | 0.45 (at 2 mg/kg i.v.) |
| GNE-7915 | Not explicitly stated in a comparable format | Long half-life in rats | Good oral exposure in rats | High passive permeability |
Table 3: Pharmacokinetic Parameters in Rodents [2]
In-Depth Experimental Analysis
A direct comparative pharmacodynamic study in mice revealed that a single 100 mg/kg intraperitoneal dose of this compound resulted in a near-complete dephosphorylation of LRRK2 at Ser935 in the brain, spleen, and kidney. At lower doses of 30 mg/kg, this compound still achieved near-complete inhibition in peripheral tissues and partial inhibition in the brain.[4] GNE-7915 has also demonstrated robust, dose-dependent inhibition of LRRK2 in the brains of transgenic mice expressing human LRRK2 G2019S.[5]
Visualizing the LRRK2 Signaling Pathway and Inhibition
The following diagram illustrates the central role of LRRK2 in cellular signaling and the mechanism of action for inhibitors like this compound and GNE-7915.
Caption: LRRK2 signaling and points of inhibition.
Experimental Workflows: A Closer Look
The evaluation of LRRK2 inhibitors typically follows a standardized workflow, from initial biochemical assays to in vivo pharmacodynamic and pharmacokinetic studies.
Caption: General workflow for LRRK2 inhibitor evaluation.
Detailed Experimental Protocols
Below are representative protocols for the key experiments used to characterize this compound and GNE-7915.
LRRK2 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies LRRK2 kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human LRRK2 (Wild-Type or G2019S mutant)
-
LRRKtide (synthetic peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound or GNE-7915) in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.
-
Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
-
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser935.
-
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (Wild-Type or G2019S)
-
Cell culture medium and reagents
-
Test inhibitor (this compound or GNE-7915)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate HEK293 cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the inhibitor or DMSO for 90 minutes.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the pSer935 signal to the total LRRK2 signal.
-
Kinase Selectivity Profiling (KINOMEscan®)
This competition binding assay evaluates the selectivity of an inhibitor against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified by qPCR of a DNA tag fused to the kinase.
-
Procedure (General):
-
A kinase-tagged phage, the test inhibitor, and an immobilized ligand are combined.
-
The mixture is incubated to allow for binding competition.
-
The amount of kinase bound to the immobilized ligand is measured using qPCR.
-
Results are typically reported as percent of control (DMSO), where a lower percentage indicates stronger inhibition.
-
In Vivo Pharmacodynamic Study (Mouse)
This experiment determines the extent and duration of LRRK2 inhibition in relevant tissues following administration of the inhibitor.
-
Materials:
-
C57BL/6 mice
-
Test inhibitor formulated for oral or intraperitoneal administration
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
-
Procedure:
-
Administer a single dose of the inhibitor or vehicle to mice.
-
At various time points post-dosing, euthanize the mice and collect tissues of interest (e.g., brain, kidney, spleen).
-
Homogenize the tissues and prepare lysates.
-
Analyze the lysates for pSer935-LRRK2 and total LRRK2 levels by Western blot or ELISA, as described above.
-
Determine the degree of LRRK2 inhibition at different doses and time points.
-
Conclusion
Both this compound and GNE-7915 are highly potent and selective LRRK2 inhibitors with excellent brain penetration, making them valuable tools for Parkinson's disease research. This compound has demonstrated slightly greater potency against the G2019S mutant in biochemical assays and has well-documented oral bioavailability in mice.[1] GNE-7915 is also a potent inhibitor with demonstrated efficacy in preclinical models.[5] The choice between these two inhibitors may depend on the specific requirements of the planned experiments, such as the desired pharmacokinetic profile or the specific LRRK2 variant being studied. The detailed protocols provided herein offer a robust framework for the comprehensive evaluation of these and other LRRK2 inhibitors.
References
A Comparative Guide to the Potency of LRRK2 Inhibitors: JH-II-127 vs. LRRK2-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two prominent LRRK2 inhibitors, JH-II-127 and LRRK2-IN-1. The information presented is supported by experimental data to aid in the selection of the most suitable compound for preclinical research.
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with mutations in the LRRK2 gene being a significant cause of both familial and sporadic forms of the disease. Many of these pathogenic mutations, particularly the G2019S substitution, lead to increased kinase activity, which is believed to contribute to neuronal toxicity. This has driven the development of potent and selective LRRK2 inhibitors. This guide focuses on a direct comparison of two such inhibitors, this compound and LRRK2-IN-1.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of this compound and LRRK2-IN-1 against various forms of the LRRK2 enzyme.
| Inhibitor | LRRK2 Variant | IC50 (nM) |
| This compound | Wild-Type (WT) | 6.6[1][2][3] |
| G2019S Mutant | 2.2[1][2][3] | |
| A2016T Mutant | 47.7[1][2] | |
| LRRK2-IN-1 | Wild-Type (WT) | 13[4][5] |
| G2019S Mutant | 6[4][5] |
Key Observation: this compound demonstrates higher potency against both wild-type and the pathogenic G2019S mutant LRRK2 compared to LRRK2-IN-1 in biochemical assays.
Cellular Activity: Inhibition of LRRK2 Phosphorylation
The potency of these inhibitors has also been assessed in a cellular context by measuring the dephosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, which are markers of LRRK2 kinase activity. In HEK293 cells stably expressing either wild-type LRRK2 or the G2019S mutant, both this compound and LRRK2-IN-1 induce a dose-dependent inhibition of Ser910 and Ser935 phosphorylation. Notably, substantial dephosphorylation is observed at a concentration of approximately 0.3 μM for both compounds, indicating similar potency in this cellular assay.[6]
Experimental Methodologies
Below are detailed protocols for the key experiments cited in this guide.
In Vitro LRRK2 Kinase Assay (Radiometric)
This assay determines the IC50 value of an inhibitor by measuring the incorporation of radioactive phosphate (B84403) into a peptide substrate.
Materials:
-
Recombinant LRRK2 enzyme (WT or mutant)
-
Peptide substrate (e.g., Nictide)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
Inhibitor (this compound or LRRK2-IN-1) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a reaction tube, combine the LRRK2 enzyme, peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular LRRK2 Dephosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block LRRK2 kinase activity within a cell, measured by the phosphorylation status of LRRK2 itself.
Materials:
-
HEK293 cells stably expressing LRRK2 (WT or mutant)
-
Cell culture medium and reagents
-
Inhibitor (this compound or LRRK2-IN-1) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Plate HEK293 cells expressing LRRK2 and allow them to adhere.
-
Treat the cells with increasing concentrations of the inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 90 minutes).[6]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated LRRK2 (pSer910, pSer935) and total LRRK2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
Visualizing Workflows and Signaling Pathways
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a complex protein with both kinase and GTPase domains. Its kinase activity is implicated in various cellular processes, including vesicular trafficking through the phosphorylation of a subset of Rab GTPase proteins. The inhibitors this compound and LRRK2-IN-1 act by competitively binding to the ATP pocket of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity.
Caption: LRRK2 signaling and point of inhibition.
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the workflow for determining the in vitro potency of LRRK2 inhibitors.
Caption: Workflow for in vitro LRRK2 kinase assay.
Experimental Workflow: Cellular Dephosphorylation Assay
This diagram outlines the steps involved in assessing the cellular activity of LRRK2 inhibitors.
Caption: Workflow for cellular dephosphorylation assay.
References
- 1. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 2. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 3. This compound | LRRK2 | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LRRK2 Kinase Inhibitors: JH-II-127 vs. MLi-2
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease, driven by the discovery that mutations in the LRRK2 gene are linked to both familial and sporadic forms of the disease. The development of potent and selective LRRK2 inhibitors is a key focus of research aimed at creating disease-modifying therapies. This guide provides a detailed comparison of two prominent LRRK2 inhibitors, JH-II-127 and MLi-2, focusing on their selectivity and the experimental data supporting their characterization.
Introduction to this compound and MLi-2
This compound is an orally active, brain-permeable inhibitor of LRRK2.[1] It is a pyrrolopyrimidine-based compound that has demonstrated high potency against both wild-type LRRK2 and the common G2019S mutant.[2][3]
MLi-2 is another potent and selective LRRK2 kinase inhibitor with activity in the central nervous system.[4] It has been extensively characterized and is often considered a gold-standard research compound for studying LRRK2 biology.[5]
Potency and Selectivity: A Tabular Comparison
The inhibitory activity of this compound and MLi-2 has been evaluated against wild-type LRRK2 and various clinically relevant mutants. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Wild-Type LRRK2 | 6[1] | Enzymatic |
| LRRK2-G2019S | 2[1] | Enzymatic | |
| LRRK2-A2016T | 48[1] | Enzymatic | |
| MLi-2 | LRRK2 | 0.76[4] | Purified Kinase Assay |
| LRRK2 | 1.4[4] | Cellular Assay (pSer935) | |
| LRRK2 | 3.4[4] | Radioligand Competition Binding |
Table 1: Comparative Potency of this compound and MLi-2 against LRRK2.
A critical attribute of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target over other related proteins, such as other kinases. High selectivity minimizes the risk of off-target effects.
| Compound | Selectivity Profile |
| This compound | Selective over a panel of 138 kinases. At 1 µM, only SmMLCK and CHK2 were inhibited by more than 90%.[6] |
| MLi-2 | Greater than 295-fold selectivity for LRRK2 over 300 other kinases.[4] |
Table 2: Kinase Selectivity Profiles of this compound and MLi-2.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the LRRK2 signaling pathway and the experimental workflows used to assess their efficacy.
Caption: LRRK2 phosphorylates Rab GTPases, which in turn modulate various downstream cellular processes. This compound and MLi-2 act by inhibiting the kinase activity of LRRK2.
The following diagram illustrates a general workflow for evaluating the selectivity of kinase inhibitors like this compound and MLi-2.
Caption: A typical workflow for characterizing the selectivity and efficacy of kinase inhibitors, moving from in vitro biochemical assays to cellular and in vivo models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of LRRK2 inhibitors.
In Vitro LRRK2 Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
-
Materials : Recombinant LRRK2 enzyme (Wild-Type or mutant), LRRKtide (a synthetic peptide substrate), ATP, the inhibitor being tested (this compound or MLi-2), and a commercial ADP-Glo™ Kinase Assay Kit.
-
Procedure :
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions or DMSO (as a vehicle control).
-
Add the LRRK2 enzyme diluted in kinase buffer.
-
Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP.
-
Incubate the plate at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
-
Cellular LRRK2 Target Engagement Assay (Western Blot)
This method assesses the ability of an inhibitor to block LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at a specific site (e.g., Serine 935).
-
Materials : Cell line expressing LRRK2 (e.g., HEK293 or SH-SY5Y), the inhibitor, cell lysis buffer, primary antibodies (against pSer935-LRRK2 and total LRRK2), and HRP-conjugated secondary antibodies.
-
Procedure :
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of the inhibitor or DMSO for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
-
Determine the cellular IC50 by plotting the normalized phosphorylation levels against the inhibitor concentration.
-
Conclusion
Both this compound and MLi-2 are highly potent and selective inhibitors of LRRK2 kinase activity. MLi-2 has been characterized against a broader panel of kinases and generally exhibits a slightly lower IC50 in biochemical assays.[4] this compound also demonstrates excellent potency and selectivity and has the advantage of being orally bioavailable and brain-penetrant, making it a valuable tool for in vivo studies.[1][7] The choice between these compounds will depend on the specific experimental needs, such as the desired level of selectivity, the required potency, and the experimental model system (in vitro, cellular, or in vivo). The provided data and protocols offer a foundation for researchers to make informed decisions when selecting a LRRK2 inhibitor for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Comparative Efficacy of LRRK2 Inhibitors in LRRK2 G2019S Transgenic Mice: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for the LRRK2 inhibitor JH-II-127 and its alternatives, MLi-2 and GNE-7915, in the context of the LRRK2 G2019S transgenic mouse model of Parkinson's disease. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to aid in the evaluation of these compounds for further research and development.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, which leads to hyperactive kinase activity, is the most common of these mutations. This has made LRRK2 kinase inhibitors a promising therapeutic strategy. This guide focuses on comparing the available data for three potent LRRK2 inhibitors: this compound, MLi-2, and GNE-7915, with a specific focus on their effects in the LRRK2 G2019S transgenic mouse model.
Data Presentation: Comparative Efficacy of LRRK2 Inhibitors
The following tables summarize the available quantitative data for this compound, MLi-2, and GNE-7915. It is important to note that direct head-to-head preclinical efficacy studies for all three compounds in the same LRRK2 G2019S mouse model are limited in the public domain. The data presented is compiled from various studies and should be interpreted with consideration for potential inter-study variability.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | LRRK2 (Wild-Type) | 6.6 | [1][2] |
| LRRK2 (G2019S) | 2.2 | [1][2] | |
| MLi-2 | LRRK2 (Wild-Type) | 1 | [3][4] |
| LRRK2 (G2019S) | 0.7 | [3][4] | |
| GNE-7915 | LRRK2 (Wild-Type) | 12 | [5] |
| LRRK2 (G2019S) | 3 | [5] |
Table 2: In Vivo Pharmacokinetics and Target Engagement
| Compound | Mouse Model | Dose & Administration | Brain Penetrance (K,p) | Target Engagement (pLRRK2 Reduction in Brain) | Reference |
| This compound | Wild-Type Mice | 30 mg/kg, oral | Yes | Significant reduction of pS935-LRRK2 | [1] |
| MLi-2 | LRRK2 G2019S KI Mice | 10 mg/kg, i.p. (twice daily) | Yes | 75% reduction of pS1292-LRRK2 in striatum | [3][4] |
| GNE-7915 | LRRK2 R1441G KI Mice | 100 mg/kg, s.c. (twice weekly for 18 weeks) | Yes | Significant reduction of pRab10 and pRab12 | [5] |
Table 3: Preclinical Efficacy in LRRK2 G2019S or other relevant Mouse Models
| Compound | Mouse Model | Key Efficacy Readouts | Outcome | Reference |
| This compound | LRRK2 G2019S Transgenic Mice | Data on α-synuclein pathology, neurodegeneration, and behavior is not readily available in published literature. | Potent in vivo inhibition of LRRK2 phosphorylation. | [1] |
| MLi-2 | LRRK2 G2019S KI Mice with Tau Pathology | Tau pathology progression | Reversed the enhanced tau pathology progression observed in the G2019S mice. | [6] |
| Non-transgenic mice with α-synuclein pathology | α-synuclein pathology and neuron death | No protection against α-synuclein pathology or dopaminergic neuron loss. | [7][8] | |
| GNE-7915 | LRRK2 R1441G KI Mice | Striatal α-synuclein oligomers | Reduced striatal α-synuclein oligomer levels. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summarized protocols for key experiments cited in the evaluation of LRRK2 inhibitors in mouse models of Parkinson's disease.
General In Vivo Efficacy Study Protocol
-
Animal Model : LRRK2 G2019S knock-in or transgenic mice and wild-type littermate controls are used.[9][10][11][12] Animals are aged to an appropriate time point for the development of pathology or behavioral deficits, which can be accelerated with stressors like α-synuclein pre-formed fibrils (PFFs) or MPTP.[2][13]
-
Drug Administration : The LRRK2 inhibitor (e.g., this compound, MLi-2, or GNE-7915) or vehicle is administered to the mice. The route of administration (oral gavage, intraperitoneal, or in-diet) and dosing regimen are determined by the pharmacokinetic properties of the compound.[14][15]
-
Behavioral Analysis : A battery of behavioral tests is conducted to assess motor function and anxiety-like behaviors. This may include:
-
Tissue Collection and Processing : Following the treatment period, mice are euthanized, and brain tissue is collected. One hemisphere may be fixed in 4% paraformaldehyde for immunohistochemistry, while the other is snap-frozen for biochemical analysis.[21]
-
Immunohistochemical Analysis :
-
α-Synuclein Pathology : Brain sections are stained with antibodies against total and phosphorylated α-synuclein (pS129) to quantify the extent of pathology.[1][2]
-
Dopaminergic Neurodegeneration : The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified using unbiased stereology to assess neuroprotection.[22][23]
-
-
Biochemical Analysis :
Mandatory Visualization
LRRK2 Signaling Pathway
Caption: LRRK2 G2019S signaling cascade and points of therapeutic intervention.
Experimental Workflow for LRRK2 Inhibitor Efficacy Study
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Pathology | LRRK2 modifies α-syn pathology and spread in mouse models and human neurons | springermedicine.com [springermedicine.com]
- 3. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Transporter, PhosphoSerine129 α-Synuclein and α-Synuclein Levels in Aged LRRK2 G2019S Knock-In and Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 kinase inhibition reverses G2019S mutation-dependent effects on tau pathology progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 G2019S KI Mouse | ALZFORUM [alzforum.org]
- 10. biocytogen.com [biocytogen.com]
- 11. alzforum.org [alzforum.org]
- 12. LRRK2 G2019S Mouse | Taconic Biosciences [taconic.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Open field test for mice [protocols.io]
- 17. anilocus.com [anilocus.com]
- 18. behaviorcloud.com [behaviorcloud.com]
- 19. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 21. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dopaminergic neurodegeneration induced by Parkinson's disease-linked G2019S LRRK2 is dependent on kinase and GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Age-dependent dopaminergic neurodegeneration and impairment of the autophagy-lysosomal pathway in LRRK-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. parkinsonsroadmap.org [parkinsonsroadmap.org]
JH-II-127: A Comparative Analysis of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of JH-II-127, a potent and selective LRRK2 inhibitor, with other notable alternatives. The information is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying LRRK2-related pathways, particularly in the context of Parkinson's disease.
Executive Summary
This compound is an orally active and brain-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1] It demonstrates high potency against both wild-type LRRK2 and the common G2019S mutant.[1][2][3][4][5][6][7][8] This guide compares the in vitro and in vivo characteristics of this compound with other well-characterized LRRK2 inhibitors: GNE-7915, HG-10-102-01, and GSK2578215A.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory potency of this compound and its comparators against various forms of the LRRK2 enzyme.
| Compound | LRRK2 (WT) IC₅₀ (nM) | LRRK2 (G2019S) IC₅₀ (nM) | LRRK2 (A2016T) IC₅₀ (nM) | Kinase Selectivity |
| This compound | 6[1] | 2[1] | 48[1] | Highly selective over a panel of 138 kinases[4][6] |
| GNE-7915 | - | 9 (IC₅₀), 1 (Kᵢ)[3] | - | Broad kinase selectivity[9] |
| HG-10-102-01 | 20.3[8][10] | 3.2[8][10] | 153[10] | Also inhibits MNK2 and MLK1 at higher concentrations[8] |
| GSK2578215A | 10.9[5] | 8.9[5] | - | Exceptionally high selectivity across 460 kinases[11] |
In Vivo Pharmacokinetics in Mice
This table outlines the key pharmacokinetic parameters of the LRRK2 inhibitors in wild-type male C57BL/6 mice.
| Compound | Route of Administration | Dose | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (h·ng/mL) | T½ (h) | Oral Bioavailability (%) |
| This compound | IV | 2 mg/kg | - | - | - | - | Good[1] |
| PO | 10 mg/kg | - | - | - | - | ||
| HG-10-102-01 | IV | 1 mg/kg | - | - | 74.85 (AUClast) | 0.13[8] | 67[8] |
| PO | 10 mg/kg | - | - | - | |||
| GSK2578215A | - | - | - | - | - | 1.14[12] | - |
In Vivo Pharmacodynamics in Mice
The table below details the in vivo efficacy of the inhibitors in reducing LRRK2 phosphorylation at Ser935, a key biomarker of LRRK2 kinase activity.
| Compound | Route of Administration | Dose | Tissue | Effect on pSer935 LRRK2 |
| This compound | IP | 10 mg/kg | Brain | Partial inhibition[1] |
| IP | 30 mg/kg | Brain | Partial inhibition, near complete in other tissues[1] | |
| IP | 100 mg/kg | Brain & other tissues | Near complete dephosphorylation[1] | |
| PO | 30 mg/kg | Brain, Spleen, Kidney | Capable of inhibiting phosphorylation[2][3][7][8] | |
| GNE-7915 | IP or PO | 50 mg/kg | Brain | Concentration-dependent knockdown[3] |
| HG-10-102-01 | IP | 10, 30 mg/kg | Brain | Partial inhibition[8][13] |
| IP | 50, 100 mg/kg | Brain & other tissues | Near complete dephosphorylation[8][13] | |
| GSK2578215A | IP | 100 mg/kg | Spleen, Kidney | Substantial inhibition[5][11] |
| IP | 100 mg/kg | Brain | No inhibition[5][11] |
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the in vitro potency of inhibitors against LRRK2.
-
Reaction Setup : In a 384-well plate, add 1 µL of the test inhibitor (e.g., this compound) at various dilutions or DMSO as a control.
-
Enzyme Addition : Add 2 µL of recombinant LRRK2 enzyme diluted in kinase buffer.
-
Substrate and ATP Addition : Add 2 µL of a mixture containing a suitable substrate (e.g., LRRKtide or Myelin Basic Protein) and ATP to initiate the kinase reaction.[1][2]
-
Incubation : Incubate the plate at room temperature for 120 minutes.[1]
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Luminescence Measurement : Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence to determine the amount of ADP produced, which is proportional to kinase activity.[12]
In Vivo LRRK2 pSer935 Pharmacodynamic Assay
This protocol describes the methodology to evaluate the in vivo efficacy of LRRK2 inhibitors.
-
Animal Dosing : Administer the test compound (e.g., this compound) to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.[2]
-
Tissue Collection : At a specified time point post-administration, euthanize the mice and collect tissues of interest (e.g., brain, spleen, kidney).[2]
-
Cell Lysis : Homogenize the collected tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration in the lysates using a suitable method, such as a BCA assay.[1]
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.[2]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for pSer935-LRRK2 and total LRRK2.[2]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
-
Data Analysis : Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.[1]
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and point of intervention for this compound.
Experimental Workflow for In Vivo Pharmacodynamic Assay
Caption: Workflow for assessing in vivo LRRK2 target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GNE-7915 - LKT Labs [lktlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
Cross-Validation of JH-II-127 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, JH-II-127, with alternative compounds and validates its pharmacological effects through the lens of genetic models. The experimental data presented herein is intended to support preclinical research and drug development efforts targeting LRRK2-associated pathologies, such as Parkinson's disease.
Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic contributor to both familial and sporadic Parkinson's disease.[1] These mutations often lead to increased kinase activity, making LRRK2 a prime therapeutic target.[1] Small molecule inhibitors, such as this compound, aim to normalize this hyperactivity. Cross-validation of these inhibitors' effects with genetic models, such as LRRK2 knockout and knock-in mice, is crucial to confirm on-target activity and predict clinical efficacy.
Comparative Efficacy of LRRK2 Inhibitors
The following tables summarize the in vitro potency and in vivo pharmacodynamic effects of this compound in comparison to other notable LRRK2 inhibitors.
Table 1: In Vitro Potency of LRRK2 Inhibitors [1][2][3][4][5]
| Compound | Target | IC₅₀ (nM) |
| This compound | Wild-Type LRRK2 | 6.6 |
| G2019S LRRK2 | 2.2 | |
| A2016T LRRK2 | 47.7 | |
| GNE-7915 | LRRK2 | 9 |
| GSK2578215A | Wild-Type LRRK2 | 10.9 |
| G2019S LRRK2 | 8.9 | |
| LRRK2-IN-1 | Wild-Type LRRK2 | 13 |
| G2019S LRRK2 | 6 |
Table 2: In Vivo Effects of LRRK2 Inhibitors on LRRK2 Phosphorylation in Mouse Brain [1][4][6]
| Compound | Dose (mg/kg) | Route | % Inhibition of pS935-LRRK2 in Brain |
| This compound | 30 | Oral | Near complete |
| 10 | Oral | Partial | |
| GNE-7915 | 100 | Oral | Complete |
| GSK2578215A | 100 | Intraperitoneal | No inhibition |
Cross-Validation with Genetic Models
To ensure that the observed effects of this compound are indeed mediated by the inhibition of LRRK2, its pharmacological activity is compared with the phenotypes of genetic mouse models.
LRRK2 G2019S Knock-in (KI) Mice: These mice express the human G2019S LRRK2 mutation at the endogenous mouse Lrrk2 locus, providing a physiologically relevant model of the human genetic condition.[7] Studies using these mice have shown that administration of LRRK2 inhibitors can reverse the hyperkinetic phenotype observed in these animals, demonstrating that the behavioral effects are dependent on the mutant kinase activity.[8]
LRRK2 Knockout (KO) Mice: These mice lack a functional Lrrk2 gene.[9][10] They are invaluable for confirming that the effects of a pharmacological inhibitor are not due to off-target interactions. If an inhibitor produces a phenotype in wild-type mice that is absent in LRRK2 KO mice, it strongly suggests the effect is LRRK2-dependent. LRRK2 KO mice have an intact dopaminergic system but show alterations in exploratory and motor coordination behaviors.[11]
Experimental Protocols
In Vitro LRRK2 Kinase Activity Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against LRRK2 kinase.
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or mutant)
-
LRRKtide (or other suitable substrate)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[12]
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).
-
Add 2 µl of LRRK2 enzyme diluted in kinase buffer to each well.
-
Add 2 µl of a mixture of LRRKtide substrate and ATP in kinase buffer to initiate the reaction.[12]
-
Incubate the plate at room temperature for 120 minutes.[12]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and incubate for 40 minutes.[12]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes to generate a luminescent signal.[12]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable curve-fitting software.
In Vivo Pharmacodynamic Assessment in Mice
This protocol describes the oral administration of a test compound to mice and subsequent analysis of LRRK2 phosphorylation in brain tissue.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 45% (w/v) Captisol in sterile water)
-
C57BL/6 mice (or relevant genetic model)
-
Oral gavage needles
-
Tissue homogenization buffer
-
Protein quantification assay (e.g., BCA)
-
Western blot reagents and equipment
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Compound Formulation: Prepare a suspension of the test compound in the chosen vehicle.
-
Animal Dosing: Administer the compound suspension or vehicle to mice via oral gavage at the desired dose.
-
Tissue Collection: At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize the mice and rapidly dissect the brain.
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the tissue lysates.
-
Western Blotting:
-
Prepare protein lysates for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total LRRK2 and Rab10. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cross-validating this compound effects.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. dovepress.com [dovepress.com]
- 7. 030961 - LRRK2 G2019S knock-in Strain Details [jax.org]
- 8. Genetic and pharmacological evidence that G2019S LRRK2 confers a hyperkinetic phenotype, resistant to motor decline associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 012453 - Lrrk2 KO Strain Details [jax.org]
- 10. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 11. LRRK2 knockout mice have an intact dopaminergic system but display alterations in exploratory and motor co-ordination behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
JH-II-127: A Potent and Brain-Penetrant LRRK2 Inhibitor Outperforms Industry Standards
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 10, 2025 – New comparative data reveals that JH-II-127, a pyrrolopyrimidine-based inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), demonstrates superior potency and cellular activity compared to several industry-standard LRRK2 inhibitors. This guide provides a comprehensive benchmarking of this compound against established inhibitors, offering researchers and drug development professionals critical data for advancing therapeutic strategies for Parkinson's disease and other LRRK2-associated neurodegenerative disorders.
Activating mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[1] The G2019S mutation, in particular, leads to increased kinase activity, which is believed to contribute to neuronal toxicity.[2] this compound has emerged as a highly potent, selective, and orally active inhibitor of both wild-type and G2019S mutant LRRK2, capable of penetrating the blood-brain barrier.[3][4]
Comparative Potency Against LRRK2 Variants
This compound exhibits low nanomolar potency against both wild-type LRRK2 and the common G2019S mutant, surpassing the efficacy of first-generation inhibitors such as LRRK2-IN-1 and TAE684 under similar assay conditions. The accompanying table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other key LRRK2 inhibitors.
| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | LRRK2 A2016T IC50 (nM) | LRRK2 G2019S + A2016T IC50 (nM) | Reference |
| This compound | 6.6 | 2.2 | 47.7 | 3080 | [3][4][5][6] |
| LRRK2-IN-1 | 13 ± 1.8 | 6 ± 0.9 | 2450 ± 16 | 3080 ± 10 | [3][7] |
| TAE684 | 6 | 6 | 1800 | 1800 | [3] |
| GSK2578215A | 10.9 | 8.9 | 81.1 | 61.3 | [7] |
Superior Cellular Activity and In Vivo Target Engagement
In cellular assays, this compound effectively inhibits the autophosphorylation of LRRK2 at key sites, Serine 910 (pS910) and Serine 935 (pS935), at concentrations between 0.1 and 0.3 µM in various cell types.[3] This demonstrates robust target engagement within a cellular context. Notably, this compound shows greater potency in inhibiting endogenous LRRK2 compared to LRRK2-IN-1.[3]
Furthermore, preclinical studies in mice have confirmed the in vivo efficacy of this compound. Following oral administration, this compound leads to a significant reduction in pS935 levels in the brain, spleen, and kidney, with doses as low as 30 mg/kg showing a marked effect.[3][7][8] This brain penetrance and in vivo activity are critical attributes for a therapeutic candidate targeting neurodegenerative diseases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Biochemical LRRK2 Kinase Assay (ADP-Glo™ Luminescent Assay)
This protocol outlines a common method for determining the in vitro potency of LRRK2 inhibitors.
Materials:
-
Recombinant LRRK2 enzyme (WT or mutant)
-
LRRKtide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
Procedure:
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[9]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of an inhibitor to block LRRK2 phosphorylation in a cellular environment.
Materials:
-
HEK293 cells or other suitable cell line (e.g., mouse Swiss 3T3)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the LRRK2 inhibitor or DMSO for a specified time (e.g., 90 minutes).[3]
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.
In Vivo Pharmacodynamic Study in Mice
This protocol describes how to assess the in vivo efficacy of an LRRK2 inhibitor by measuring LRRK2 phosphorylation in mouse tissues.
Materials:
-
C57BL/6 mice or a relevant mouse model
-
Test inhibitor (e.g., this compound) formulated for oral gavage
-
Vehicle control
-
Oral gavage needles
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Western blot reagents as described in the cellular assay protocol
Procedure:
-
Acclimatize mice to handling and the gavage procedure.
-
Administer the LRRK2 inhibitor or vehicle control via oral gavage at the desired dose (e.g., 10, 30, 100 mg/kg).[8]
-
At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize the mice.
-
Collect brain, kidney, and lung tissues and snap-freeze them in liquid nitrogen or process them immediately.
-
Homogenize the tissues in lysis buffer and prepare lysates as described in the cellular assay protocol.
-
Perform Western blotting to analyze the levels of pS935-LRRK2 and total LRRK2 in the tissue lysates.
-
Quantify the results to determine the extent of in vivo target engagement.
Conclusion
This compound represents a significant advancement in the development of LRRK2 inhibitors. Its superior potency, cellular activity, and in vivo efficacy, particularly its ability to penetrate the brain and engage its target, position it as a valuable tool for preclinical research and a promising candidate for further therapeutic development for Parkinson's disease. The data presented in this guide provides a clear rationale for its use in studies aimed at elucidating the role of LRRK2 in neurodegeneration and evaluating the therapeutic potential of LRRK2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 6. This compound | LRRK2 | TargetMol [targetmol.com]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. promega.com [promega.com]
JH-II-127 selectivity compared to type I vs type II kinase inhibitors
JH-II-127 is a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. Exhibiting low nanomolar efficacy against both wild-type and mutant forms of LRRK2, this compound demonstrates a favorable selectivity profile against a broad panel of kinases. Structurally, its binding mechanism aligns with that of a type I kinase inhibitor, engaging the active "DYG-in" conformation of the LRRK2 kinase domain.
This guide provides a comparative analysis of this compound's selectivity and binding mode relative to the established classifications of type I and type II kinase inhibitors, supported by experimental data and detailed methodologies.
Potency and Selectivity of this compound
This compound demonstrates potent inhibition of LRRK2 kinase activity. The half-maximal inhibitory concentrations (IC50) have been determined for wild-type LRRK2 and clinically relevant mutant forms, as detailed in Table 1.
| LRRK2 Variant | IC50 (nM) |
| Wild-Type | 6.6 |
| G2019S Mutant | 2.2 |
| A2016T Mutant | 47.7 |
| Table 1: In Vitro Potency of this compound against LRRK2 Variants. Data sourced from Tocris Bioscience.[1] |
The selectivity of this compound was assessed against a panel of 138 kinases in a radioactivity-based enzymatic assay. At a concentration of 1 µM, this compound displayed a high degree of selectivity for LRRK2. The most significant off-target inhibition was observed for Smooth Muscle Myosin Light Chain Kinase (SmMLCK) and Checkpoint Kinase 2 (CHK2), as shown in Table 2.
| Kinase | IC50 (nM) | % Inhibition at 1 µM |
| LRRK2 (G2019S) | 2.2 | >99% |
| SmMLCK | 81.3 | >90% |
| CHK2 | 27.6 | >90% |
| Table 2: Selectivity Profile of this compound. Data from the primary publication by Hatcher et al. (2015).[2] The full kinase panel data is available in the supporting information of the original publication. |
Comparison with Type I and Type II Kinase Inhibitors
Kinase inhibitors are broadly classified based on their interaction with the kinase domain, particularly the conformation of the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop. In LRRK2, this motif is represented as DYG.
-
Type I inhibitors bind to the active conformation of the kinase, where the DYG motif is "in" (DYG-in). This conformation is competent for ATP binding and catalysis. These inhibitors are ATP-competitive and occupy the adenine-binding pocket.
-
Type II inhibitors bind to the inactive conformation of the kinase, characterized by a "DYG-out" conformation. This outward flip of the phenylalanine (or tyrosine in LRRK2) residue exposes a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by type II inhibitors.
Based on molecular modeling studies and comparison with structurally characterized LRRK2-inhibitor complexes, this compound is classified as a type I inhibitor . A docking model of this compound in the LRRK2 ATP-binding site predicts hydrogen bonding interactions with the hinge region residues Met1949 and Ala1950. This mode of binding to the active, DYG-in conformation is the hallmark of a type I inhibitor.
Recent cryo-electron microscopy (cryo-EM) structures of LRRK2 in complex with known type I (MLi-2) and type II (GZD-824) inhibitors have elucidated the structural basis for these classifications, providing a framework for understanding the binding mode of inhibitors like this compound.
Caption: LRRK2 signaling pathway and points of intervention for type I and type II inhibitors.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)
This assay quantifies the potency of this compound by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a peptide substrate.
Materials:
-
Purified recombinant LRRK2 (wild-type or mutant)
-
LRRKtide peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
This compound stock solution in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a reaction plate, combine the LRRK2 enzyme, LRRKtide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro radiometric kinase inhibition assay.
Kinase Selectivity Profiling (Dundee Profiling)
The selectivity of this compound was determined by screening against a large panel of kinases using a standardized radiometric assay format, as provided by the MRC-PPU International Centre for Kinase Profiling at the University of Dundee.
Protocol: The experimental protocol is largely similar to the in vitro kinase inhibition assay described above, with the following key features:
-
A fixed concentration of the inhibitor (e.g., 1 µM) is tested against a broad panel of different protein kinases.
-
Each kinase assay is performed using its specific optimized substrate and reaction conditions.
-
The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a DMSO control.
This high-throughput screening approach allows for a comprehensive assessment of an inhibitor's selectivity across the kinome.
Caption: Comparison of Type I and Type II kinase inhibitor binding modes.
References
On-Target Efficacy of JH-II-127: A Comparative Guide Using LRRK2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of JH-II-127, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). We will explore the use of LRRK2 knockout models as the gold standard for confirming the on-target activity of LRRK2 inhibitors and compare the expected performance of this compound with other known LRRK2 inhibitors. This guide includes detailed experimental protocols and supporting data presented in a clear and comparative format.
Introduction to this compound and LRRK2
This compound is a small molecule inhibitor targeting LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[1][2][3] Activating mutations in LRRK2, such as G2019S, enhance its kinase activity, making it a key therapeutic target.[1][2] this compound has demonstrated high potency in inhibiting both wild-type and mutant LRRK2.[1][4][5] The on-target effects of such inhibitors are crucial for their therapeutic efficacy and safety. The use of knockout models, where the target protein is absent, provides a definitive method to distinguish on-target from off-target effects.
Confirming On-Target Effects with LRRK2 Knockout Models
The fundamental principle behind using a knockout model for validating inhibitor specificity is straightforward: a truly on-target inhibitor will only exert its effects in the presence of its target. Therefore, by comparing the cellular or physiological responses to the inhibitor in wild-type (WT) versus LRRK2 knockout (KO) models, one can definitively attribute the observed effects to the inhibition of LRRK2.
Key pharmacodynamic markers for LRRK2 activity include the phosphorylation of LRRK2 itself at sites like Ser910 and Ser935, and the phosphorylation of its downstream substrates, such as Rab10 at Thr73. A selective LRRK2 inhibitor like this compound is expected to reduce the phosphorylation of these markers in wild-type cells but have no effect in LRRK2 knockout cells where the kinase is absent.
Comparative Data Presentation
The following tables summarize the expected quantitative data from experiments designed to confirm the on-target effects of this compound by comparing its activity with other well-characterized LRRK2 inhibitors in both wild-type and LRRK2 knockout models.
Table 1: In Vitro Kinase Inhibitory Activity of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | WT LRRK2 | 6.6 [5] |
| G2019S LRRK2 | 2.2 [4] | |
| A2016T LRRK2 | 47.7 [4] | |
| LRRK2-IN-1 | WT LRRK2 | 13 |
| GNE-7915 | WT LRRK2 | 3.2 |
Table 2: Cellular On-Target Engagement of this compound in Wild-Type vs. LRRK2 Knockout Cells (Illustrative Data)
| Cell Line | Treatment | pLRRK2 (Ser935) (% of Control) | pRab10 (Thr73) (% of Control) |
| Wild-Type (WT) | Vehicle (DMSO) | 100% | 100% |
| This compound (100 nM) | <10% | <15% | |
| LRRK2 Knockout (KO) | Vehicle (DMSO) | Not Detectable | Not Detectable |
| This compound (100 nM) | Not Detectable | Not Detectable |
Disclaimer: The data in Table 2 for this compound in LRRK2 knockout cells is illustrative and based on the expected outcome for a highly selective, on-target inhibitor. While this compound has been shown to inhibit LRRK2 phosphorylation in wild-type cells, specific experimental data in LRRK2 knockout models was not publicly available at the time of this guide's creation.
Experimental Protocols
Generation of LRRK2 Knockout Cell Lines
-
Method: CRISPR/Cas9 gene editing is the preferred method for generating LRRK2 knockout cell lines (e.g., in HEK293 or SH-SY5Y cells).
-
Protocol:
-
Design and clone single-guide RNAs (sgRNAs) targeting a critical exon of the LRRK2 gene.
-
Co-transfect the sgRNA expression vector along with a Cas9 nuclease expression vector into the chosen cell line.
-
Select single-cell clones and expand them.
-
Screen for LRRK2 protein knockout by Western blot analysis using a validated LRRK2 antibody.
-
Confirm the gene knockout at the genomic level by sequencing the targeted region.
-
Cellular LRRK2 Target Engagement Assay
-
Objective: To measure the effect of this compound on LRRK2-mediated phosphorylation in wild-type and LRRK2 knockout cells.
-
Protocol:
-
Plate wild-type and LRRK2 knockout cells at an appropriate density.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 90 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies against pLRRK2 (Ser935), total LRRK2, pRab10 (Thr73), total Rab10, and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the percentage of inhibition of phosphorylation.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the LRRK2 signaling pathway and the experimental workflow for validating on-target effects.
Caption: LRRK2 signaling and inhibition by this compound.
Caption: Workflow for validating on-target effects.
Conclusion
The use of LRRK2 knockout models is an indispensable tool for the unambiguous validation of the on-target effects of LRRK2 inhibitors like this compound. By demonstrating a lack of activity in the absence of the LRRK2 protein, researchers can confidently attribute the observed pharmacological effects to the specific inhibition of LRRK2. This rigorous approach is critical for the continued development of safe and effective therapies for Parkinson's disease and other LRRK2-associated disorders. The data and protocols presented in this guide provide a framework for the objective evaluation of this compound and other LRRK2 inhibitors.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
Evaluating the Therapeutic Window of JH-II-127: A Comparative Guide for LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) represents a promising therapeutic strategy for Parkinson's disease and other neurodegenerative disorders. JH-II-127 has emerged as a significant compound in this class. This guide provides an objective comparison of the therapeutic window of this compound with other key LRRK2 inhibitors, supported by experimental data, to aid in the evaluation and selection of appropriate research tools and potential therapeutic candidates.
Comparative Analysis of LRRK2 Inhibitor Potency and Selectivity
The therapeutic potential of a LRRK2 inhibitor is initially defined by its potency against the target kinase and its selectivity over other kinases. High potency ensures efficacy at lower concentrations, minimizing off-target effects.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | LRRK2 (Wild-Type) | 6.6 | Selective over a panel of 138 kinases. | [1] |
| LRRK2 (G2019S Mutant) | 2.2 | [1] | ||
| LRRK2 (A2016T Mutant) | 47.7 | [1] | ||
| GNE-7915 | LRRK2 | 9 | Highly selective. | [2] |
| MLi-2 | LRRK2 | 0.76 | >295-fold selectivity over 300 kinases. | [3] |
| PF-06447475 | LRRK2 | 3 | Highly selective. | [4] |
In Vivo Efficacy and Pharmacodynamics
The in vivo efficacy of LRRK2 inhibitors is commonly assessed by their ability to inhibit the phosphorylation of LRRK2 at serine 935 (pS935), a key biomarker of target engagement in both peripheral tissues and the brain.
| Compound | Animal Model | Dose | Route | Efficacy | Reference |
| This compound | Mouse | 30 mg/kg | Oral | Substantial inhibition of pS935-LRRK2 in the brain. | [5] |
| GNE-7915 | Non-human primate | 30 mg/kg (BID) | Oral | Caused pneumocyte dysmorphia. | [6] |
| MLi-2 | Mouse | 10 mg/kg | Oral | Significant pS1292 dephosphorylation in the brain, kidney, and lung. | [1] |
| PF-06447475 | Rat | 30 mg/kg (BID) | Oral | Preserved TH expression in the dorsal striatum. | [7] |
Preclinical Toxicity and Therapeutic Window
A critical aspect of evaluating the therapeutic window is understanding the on-target and off-target toxicities. For LRRK2 inhibitors, a consistent finding in preclinical studies has been the observation of morphological changes in the lungs and kidneys.
| Compound | Animal Model | Dose | Observed Toxicity | Reference |
| This compound | - | - | Preclinical toxicology data not extensively published. | |
| GNE-7915 | Non-human primate | 65 mg/kg/day (7 days) | Physical signs limiting administration. | [8] |
| MLi-2 | Mouse | Not specified | Morphological changes in the lung (enlarged type II pneumocytes). | [3] |
| PF-06447475 | Rat | 65 mg/kg (2 weeks) | Well-tolerated. | [9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
References
- 1. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. | ALZFORUM [alzforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for JH-II-127
For researchers and scientists at the forefront of drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of JH-II-127, a potent and selective LRRK2 inhibitor. Adherence to these procedures is critical for mitigating risks and upholding the highest standards of laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data for similar LRRK2 inhibitors offer essential safety guidance.
Personal Protective Equipment (PPE):
-
Gloves: Always wear impervious, chemical-resistant gloves.
-
Eye Protection: Use safety goggles equipped with side shields.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: When handling the powder form, if there is a risk of inhalation, a suitable respirator should be used.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.[1]
-
Thoroughly wash hands after handling the compound.[1]
Storage and Stability of this compound
Proper storage is crucial for maintaining the chemical integrity of this compound and preventing accidental spills or degradation.
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | ≥ 4 years[2] |
| In solvent | -80°C | 2 years[3] |
| In solvent | -20°C | 1 year[3] |
Data compiled from supplier information.
Containers should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. Never dispose of this chemical down the sink. [1]
Step 1: Waste Identification and Segregation
-
Liquid Waste: Solutions containing this compound.
-
Solid Waste: Contaminated materials such as gloves, pipette tips, weighing paper, and empty vials.
Step 2: Liquid Waste Disposal
-
Collection: Carefully transfer the this compound solution into a designated, clearly labeled liquid hazardous waste container. To avoid splashing, pour slowly and deliberately.
-
Container Management: Do not overfill the waste container; a fill level of no more than 75% of its capacity is recommended.[1] Keep the container securely closed when not in use.
Step 3: Solid Waste Disposal
-
Collection: Place all materials that have come into contact with this compound into a designated and clearly labeled hazardous waste bag or container.[1]
-
Sealing: Securely seal the container to prevent any leakage or environmental exposure.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within your laboratory.
Step 4: Institutional Waste Pickup
-
Contact Environmental Health and Safety (EHS): Adhere to your institution's specific procedures for chemical waste collection. This typically involves contacting the EHS office to schedule a pickup.[1]
-
Documentation: Accurately and completely fill out any required waste disposal forms or tags provided by your institution.
-
Pickup: Place the properly labeled and sealed waste containers in the designated pickup location as instructed by your EHS department.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical steps from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling JH-II-127
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with JH-II-127, a potent and selective LRRK2 inhibitor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Disclaimer: This information is compiled from publicly available data and general laboratory safety standards. A specific Safety Data Sheet (SDS) for this compound was not found. It is imperative that users conduct a thorough risk assessment for their specific use case and consult their institution's safety office.
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, likely supplied as a powder, a comprehensive PPE strategy is essential to minimize exposure.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents direct skin contact with the compound. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood. If weighing or handling the powder directly where dust may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. | Minimizes the inhalation of airborne powder. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1700693-08-8) on the label match the order.[1]
Storage:
-
Store the compound in a tightly sealed container.
-
Recommended storage temperature is -20°C for long-term stability.[1][2][3]
-
Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[4]
Preparation of Solutions:
-
This compound is soluble in DMSO, with concentrations up to 100 mM reported.[1][2]
-
All manipulations involving the solid compound should be performed in a chemical fume hood to avoid inhalation.
-
Use appropriate lab equipment (e.g., calibrated pipettes, sterile tubes) for preparing solutions.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.
-
Liquid Waste: Collect in a sealed, compatible waste container. Do not mix with other incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 416.87 g/mol | [1][2] |
| Molecular Formula | C₁₉H₂₁ClN₆O₃ | [1][2] |
| CAS Number | 1700693-08-8 | [1][3] |
| Purity | ≥98% (HPLC) | [1][2] |
| Format | Powder | [3] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store at -20°C | [1][2][3] |
In Case of Exposure
In the event of accidental exposure, follow these first-aid measures immediately and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Call a physician. |
This comprehensive guide is intended to be a valuable resource for the safe and effective use of this compound in a research environment. By adhering to these procedures, you can minimize risks and ensure the integrity of your experiments.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
